Isosojagol
Description
This compound has been reported in Glycine max, Dolichos trilobus, and other organisms with data available.
Structure
2D Structure
3D Structure
Properties
CAS No. |
94390-15-5 |
|---|---|
Molecular Formula |
C20H16O5 |
Molecular Weight |
336.3 g/mol |
IUPAC Name |
3,9-dihydroxy-10-(3-methylbut-2-enyl)-[1]benzofuro[3,2-c]chromen-6-one |
InChI |
InChI=1S/C20H16O5/c1-10(2)3-5-12-15(22)8-7-14-17-19(25-18(12)14)13-6-4-11(21)9-16(13)24-20(17)23/h3-4,6-9,21-22H,5H2,1-2H3 |
InChI Key |
MQKLGUOASGICKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C=CC2=C1OC3=C2C(=O)OC4=C3C=CC(=C4)O)O)C |
Other CAS No. |
94390-15-5 |
Origin of Product |
United States |
Foundational & Exploratory
Isosojagol: A Technical Guide to Its Potential Biological Activities
Disclaimer: Scientific research specifically investigating the biological activities of Isosojagol (CAS 94390-15-5) is limited. This guide provides an in-depth overview of the known biological activities of coumestans, the class of polyphenolic compounds to which this compound belongs. The information presented herein is intended to infer the potential pharmacological properties of this compound and to provide a framework for future research.
Introduction to this compound and Coumestans
This compound is a naturally occurring coumestan, a type of phytoestrogen characterized by a specific four-ring heterocyclic structure. Coumestans are found in various plants, including legumes like soybeans and sprouts.[1] While direct experimental data on this compound is scarce, the broader class of coumestans has been the subject of numerous studies, revealing a wide range of biological activities. These activities are often attributed to their structural similarity to endogenous estrogens, allowing them to interact with estrogen receptors, as well as their ability to modulate various cellular signaling pathways. This guide will explore the potential anticancer, anti-inflammatory, antioxidant, estrogenic, and neuroprotective activities of this compound based on the established properties of coumestans.
Potential Anticancer Activity
Coumestans have demonstrated promising anticancer properties in various studies, suggesting that this compound may possess similar activities. The proposed mechanisms of action are multifaceted, involving the inhibition of cancer cell proliferation, induction of apoptosis (programmed cell death), and modulation of key signaling pathways that are often dysregulated in cancer.[2]
Quantitative Data Summary
While specific quantitative data for this compound is not available, the following table summarizes the types of data typically generated from in vitro anticancer assays for coumestans.
| Assay Type | Parameter Measured | Typical Units | Description |
| Cell Viability Assay (e.g., MTT) | IC50 (Half-maximal Inhibitory Concentration) | µM or µg/mL | The concentration of the compound required to inhibit the growth of 50% of a cancer cell population. |
| Apoptosis Assay (e.g., Annexin V/PI staining) | Percentage of Apoptotic Cells | % | The proportion of cells undergoing apoptosis after treatment with the compound. |
| Cell Cycle Analysis (e.g., Flow Cytometry) | Percentage of Cells in Cell Cycle Phases (G1, S, G2/M) | % | The distribution of cells in different phases of the cell cycle, indicating cell cycle arrest. |
Key Signaling Pathways in Anticancer Activity
Coumestans have been shown to modulate several signaling pathways critical for cancer cell survival and proliferation, including the PI3K/Akt and MAPK pathways.[1][2]
Caption: Potential inhibition of the PI3K/Akt signaling pathway by this compound.
Caption: Potential modulation of the MAPK signaling pathway by this compound.
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for 3-4 hours at 37°C.[3][4][5]
-
Formazan Solubilization: During this incubation, mitochondrial dehydrogenases of viable cells reduce the yellow MTT to purple formazan crystals. A solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.[3][4][5]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.[3][4][5]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Potential Anti-inflammatory Activity
Chronic inflammation is a key factor in the development of various diseases. Coumestans have been reported to possess anti-inflammatory properties, suggesting that this compound could exert similar effects.[1][6] The anti-inflammatory mechanisms of coumestans often involve the inhibition of pro-inflammatory enzymes and cytokines, and the modulation of inflammatory signaling pathways like NF-κB.
Quantitative Data Summary
The following table outlines the typical quantitative data obtained from in vitro anti-inflammatory assays for coumestans.
| Assay Type | Parameter Measured | Typical Units | Description |
| Nitric Oxide (NO) Inhibition Assay | IC50 | µM or µg/mL | The concentration of the compound that inhibits 50% of nitric oxide production in stimulated macrophages (e.g., LPS-stimulated RAW 264.7 cells). |
| Cytokine Production Assay (e.g., ELISA) | IC50 or % Inhibition | µM, µg/mL, or % | The concentration of the compound that inhibits 50% of the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), or the percentage of inhibition at a given concentration. |
| Cyclooxygenase (COX) Enzyme Inhibition Assay | IC50 | µM or µg/mL | The concentration of the compound that inhibits 50% of the activity of COX-1 or COX-2 enzymes. |
Key Signaling Pathway in Inflammation
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Coumestans have been shown to inhibit this pathway.[7]
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a 96-well plate.
-
Pre-treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a short period (e.g., 1-2 hours).
-
Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.[8][9]
-
Incubation: The plate is incubated for 24 hours.
-
Nitrite Measurement: The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. The Griess reagent reacts with nitrite to form a colored azo compound.[8][9]
-
Absorbance Reading: The absorbance is measured at approximately 540 nm.
-
Calculation: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with that of the LPS-stimulated control wells.
Potential Antioxidant Activity
Coumestans are known to possess antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions.[1] This antioxidant capacity may contribute to their other biological activities, as oxidative stress is implicated in numerous diseases.
Quantitative Data Summary
The following table summarizes common in vitro antioxidant assays and the data they generate.
| Assay Type | Parameter Measured | Typical Units | Description |
| DPPH Radical Scavenging Assay | IC50 or EC50 | µM or µg/mL | The concentration of the compound required to scavenge 50% of the DPPH radicals. |
| ABTS Radical Scavenging Assay | TEAC (Trolox Equivalent Antioxidant Capacity) | µM TE/g | The antioxidant capacity of a compound relative to the standard antioxidant, Trolox. |
| FRAP (Ferric Reducing Antioxidant Power) Assay | FRAP value | µM Fe(II)/g | The ability of a compound to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺). |
| ORAC (Oxygen Radical Absorbance Capacity) Assay | ORAC value | µM TE/g | The capacity of a compound to neutralize peroxyl radicals. |
Experimental Protocol: DPPH Radical Scavenging Assay
This is a common and relatively simple method to assess the free radical scavenging activity of a compound.
-
Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol or ethanol) is prepared. This solution has a deep violet color.
-
Reaction Mixture: The test compound (e.g., this compound) at various concentrations is added to the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at approximately 517 nm. In the presence of an antioxidant, the DPPH radical is reduced, leading to a color change from violet to yellow, and a decrease in absorbance.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined.
Potential Estrogenic and Anti-estrogenic Activity
As phytoestrogens, coumestans, and therefore potentially this compound, can bind to estrogen receptors (ERα and ERβ) and elicit either estrogenic (agonist) or anti-estrogenic (antagonist) effects.[1] This activity is dependent on the specific tissue, the concentration of the compound, and the endogenous estrogen levels.
Quantitative Data Summary
The following table describes the types of data obtained from estrogenic activity assays.
| Assay Type | Parameter Measured | Typical Units | Description |
| Estrogen Receptor Binding Assay | Relative Binding Affinity (RBA) | % | The affinity of a compound for the estrogen receptor relative to that of 17β-estradiol (E2), which is set at 100%. |
| Reporter Gene Assay | EC50 (Half-maximal Effective Concentration) or IC50 | µM | The concentration of a compound that produces 50% of the maximal response (agonist activity) or inhibits 50% of the E2-induced response (antagonist activity) in cells containing an estrogen-responsive reporter gene. |
| Uterotrophic Assay (in vivo) | Uterine Weight | mg | An increase in uterine weight in immature or ovariectomized female animals indicates an estrogenic effect. |
Experimental Protocol: Estrogen Receptor Competitive Binding Assay
This assay determines the ability of a compound to compete with radiolabeled estradiol for binding to the estrogen receptor.
-
Preparation of Receptor Source: Cytosol containing estrogen receptors is prepared from the uteri of immature or ovariectomized rats.[6]
-
Competitive Binding Reaction: A fixed concentration of radiolabeled 17β-estradiol (e.g., [³H]E2) is incubated with the uterine cytosol in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound).[6]
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The receptor-bound radiolabeled estradiol is separated from the free radiolabeled estradiol, often using hydroxylapatite or dextran-coated charcoal.[6]
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: A competition curve is generated by plotting the percentage of bound radiolabeled estradiol against the concentration of the test compound. The IC50 value, the concentration of the test compound that displaces 50% of the radiolabeled estradiol, is determined. The relative binding affinity (RBA) is then calculated in comparison to unlabeled 17β-estradiol.
Conclusion and Future Directions
This compound, as a member of the coumestan class of flavonoids, holds significant potential for a range of biological activities, including anticancer, anti-inflammatory, antioxidant, and estrogenic effects. The information presented in this guide, based on the known properties of coumestans, provides a strong rationale for further investigation into the specific pharmacological profile of this compound.
Future research should focus on isolating or synthesizing sufficient quantities of this compound to perform comprehensive in vitro and in vivo studies. This would involve:
-
Quantitative analysis of its efficacy in various cancer cell lines and animal models of disease.
-
Elucidation of its specific mechanisms of action and the signaling pathways it modulates.
-
Determination of its pharmacokinetic and toxicological profiles to assess its potential as a therapeutic agent.
Such studies are essential to validate the therapeutic potential of this compound and to pave the way for its potential development as a novel drug candidate for the treatment of a variety of human diseases.
References
- 1. joe.bioscientifica.com [joe.bioscientifica.com]
- 2. Plant derived coumestrol phytochemical targets human skin carcinoma cells by inducing mitochondrial-mediated apoptosis, cell cycle arrest, inhibition of cell migration and invasion and modulation of m-TOR/PI3K/AKT signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. Identification and Integrative Discovery of Anti-Inflammatory Compounds Isolated from Eclipta prostrata (L.) L. by Network Pharmacology, Molecular Docking, and In Vitro Evaluation | MDPI [mdpi.com]
- 8. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mjas.analis.com.my [mjas.analis.com.my]
Isosojagol: A Technical Whitepaper on a Novel Phytoestrogen
For Researchers, Scientists, and Drug Development Professionals
October 26, 2023
Abstract
Isosojagol, a naturally occurring coumestan, presents a compelling profile as a novel phytoestrogen for scientific investigation and potential therapeutic development. As a member of the isoflavonoid class of plant secondary metabolites, its structural characteristics suggest a range of biological activities, including estrogenic, anti-inflammatory, and antioxidant properties. Due to a paucity of direct research on this compound, this technical guide synthesizes the available information on this compound and draws upon the extensive research conducted on structurally analogous and well-characterized coumestans, such as coumestrol and psoralidin, to provide a comprehensive overview of its potential. This document outlines the known chemical properties of this compound, presents quantitative biological activity data from related compounds in clearly structured tables, details relevant experimental protocols, and visualizes key signaling pathways potentially modulated by this class of phytoestrogens. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the further exploration of this compound.
Introduction to this compound
This compound is a member of the coumestan subgroup of isoflavonoids, which are polyphenolic compounds found in various plants. Structurally, coumestans are characterized by a fused furan ring system attached to a chromenone backbone. While specific research on this compound is limited, its classification as a coumestan provides a strong basis for predicting its biological activities. Phytoestrogens, including coumestans, are known to interact with estrogen receptors (ERs) and can exert both estrogenic and anti-estrogenic effects, making them subjects of intense research for their potential roles in hormone-dependent conditions, inflammation, and oxidative stress-related diseases.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 6-hydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one | - |
| Molecular Formula | C15H10O4 | - |
| Molecular Weight | 254.24 g/mol | - |
| Class | Coumestan (Isoflavonoid) | - |
| Synonyms | 6,4'-Dihydroxyisoflavone | - |
Biological Activity: Insights from Related Coumestans
Due to the limited availability of quantitative data specifically for this compound, this section summarizes the biological activities of the well-researched coumestans, coumestrol and psoralidin, to provide a predictive framework for this compound's potential efficacy.
Estrogenic Activity
Coumestans are known to bind to estrogen receptors, ERα and ERβ, often with a higher affinity for ERβ. This selective binding may lead to differential physiological effects compared to estradiol.
Table 1: Estrogen Receptor Binding Affinity of Coumestrol
| Compound | Receptor | Binding Affinity (IC50) | Relative Binding Affinity (RBA) vs. Estradiol |
| Coumestrol | ERα | ~75.7 nM | Variable, reported up to 94% |
| Coumestrol | ERβ | Data suggests higher affinity than for ERα | Variable, reported up to 185% |
Note: IC50 and RBA values can vary depending on the specific assay conditions.
Anti-inflammatory Activity
Psoralidin, a prenylated coumestan, has demonstrated significant anti-inflammatory properties through the modulation of key inflammatory pathways.
Table 2: Anti-inflammatory Effects of Psoralidin
| Activity | Model System | Key Findings |
| Inhibition of Pro-inflammatory Cytokines | LPS-stimulated macrophages | Dose-dependent reduction of TNF-α, IL-6, and IL-1β production. |
| Inhibition of Inflammatory Mediators | Murine macrophages | Inhibition of nitric oxide (NO) and cyclooxygenase-2 (COX-2) expression. |
| Modulation of Signaling Pathways | Various cell lines | Inhibition of NF-κB and PI3K/Akt signaling pathways.[1] |
Antioxidant Activity
Phytoestrogens, in general, possess antioxidant properties due to their phenolic structure, which enables them to scavenge free radicals. While specific data for this compound is lacking, coumestans are expected to exhibit antioxidant activity.
Table 3: Antioxidant Potential of Related Isoflavonoids
| Assay | Compound Class | General Outcome |
| DPPH Radical Scavenging | Isoflavones | Concentration-dependent radical scavenging activity. |
| ABTS Radical Scavenging | Isoflavones | Effective scavenging of ABTS radicals. |
Potential Signaling Pathways
Based on studies of related coumestans and other phytoestrogens, this compound may modulate several critical intracellular signaling pathways.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound and other phytoestrogens.
Estrogen Receptor Competitive Binding Assay
Objective: To determine the binding affinity of this compound for ERα and ERβ.
Materials:
-
Recombinant human ERα and ERβ.
-
Radiolabeled estradiol ([³H]E2).
-
Test compound (this compound) at various concentrations.
-
Assay buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4).
-
Hydroxyapatite slurry.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of this compound and unlabeled estradiol (for standard curve).
-
In microcentrifuge tubes, combine a fixed concentration of recombinant ERα or ERβ with a fixed concentration of [³H]E2.
-
Add varying concentrations of this compound or unlabeled estradiol to the tubes.
-
Incubate the mixture for a specified time (e.g., 18-24 hours) at 4°C to reach equilibrium.
-
To separate bound from unbound ligand, add hydroxyapatite slurry and incubate for 15-20 minutes at 4°C with intermittent vortexing.
-
Centrifuge the tubes and discard the supernatant.
-
Wash the hydroxyapatite pellet with assay buffer multiple times.
-
Resuspend the final pellet in ethanol and transfer to a scintillation vial with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the concentration of this compound that inhibits 50% of the specific binding of [³H]E2 (IC50 value).
In Vitro Anti-inflammatory Assay: Measurement of Nitric Oxide (NO) Production
Objective: To assess the ability of this compound to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.
Cell Line: RAW 264.7 murine macrophages.
Materials:
-
RAW 264.7 cells.
-
Complete DMEM medium.
-
LPS from E. coli.
-
This compound at various concentrations.
-
Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Sodium nitrite (for standard curve).
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent Part A and incubate for 10 minutes at room temperature in the dark.
-
Add 50 µL of Griess reagent Part B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Calculate the percentage inhibition of NO production by this compound.
Antioxidant Activity: DPPH Radical Scavenging Assay
Objective: To evaluate the free radical scavenging capacity of this compound.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.
-
This compound at various concentrations.
-
Ascorbic acid or Trolox as a positive control.
-
Methanol.
Procedure:
-
Prepare serial dilutions of this compound and the positive control in methanol.
-
In a 96-well plate, add a specific volume of each sample dilution.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The radical scavenging activity is calculated as a percentage of DPPH discoloration using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.
Conclusion and Future Directions
This compound, as a member of the coumestan class of phytoestrogens, holds significant promise for further scientific investigation. While direct experimental data on this compound is currently scarce, the extensive research on related compounds like coumestrol and psoralidin provides a strong rationale for exploring its potential estrogenic, anti-inflammatory, and antioxidant activities. The experimental protocols detailed in this guide offer a robust framework for initiating such studies. Future research should focus on isolating or synthesizing sufficient quantities of this compound to perform comprehensive in vitro and in vivo studies. Elucidating its precise binding affinities for estrogen receptors, its impact on key signaling pathways, and its efficacy in relevant disease models will be crucial steps in determining its potential as a novel therapeutic agent. This technical guide serves as a starting point to encourage and facilitate these much-needed investigations into the biological activities and therapeutic potential of this compound.
References
Exploring the Antioxidant Properties of Isosojagol: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Isosojagol is a naturally occurring prenylated coumestan, a class of isoflavonoids, found in plants such as the Sophora species and detected in foods like scarlet beans.[1][2][3] While structurally related to more extensively studied soy isoflavones, this compound itself remains a sparsely researched compound, with limited experimental data available regarding its specific biological activities.[2] This technical guide provides a comprehensive overview of the known and theoretical antioxidant properties of this compound. It details its chemical nature, discusses its potential antioxidant mechanisms by drawing parallels with related isoflavonoids, and outlines the standardized experimental protocols used to evaluate such properties. We explore the plausible involvement of key cellular defense pathways, such as the Nrf2/ARE signaling cascade, which are known to be modulated by other phenolic compounds. Due to the scarcity of direct quantitative data for this compound, this paper presents comparative data from well-studied isoflavones to provide context and a framework for future research.
Introduction to this compound
This compound (CAS #: 94390-15-5) is a flavonoid belonging to the coumestan subclass.[2][3] Coumestans are characterized by a specific polycyclic aromatic structure formed from the oxidation of pterocarpans.[2][3] The chemical formula for this compound is C₂₀H₁₆O₅, and its structure features a prenyl group, which can influence its lipophilicity and interaction with cellular membranes.[1]
While the metabolism of common soy isoflavones like daidzein into metabolites such as equol and O-desmethylangolensin (O-DMA) by gut microbiota is well-documented, a direct metabolic pathway from common dietary isoflavones to this compound has not been established in the current literature.[4][5][6] Its presence in certain plants suggests a direct dietary origin.[1] The potential health benefits of isoflavones are often linked to their antioxidant and phytoestrogenic activities, making this compound a molecule of interest for further investigation.[4][5]
Mechanisms of Antioxidant Action
The antioxidant activity of phenolic compounds like this compound can be broadly categorized into two main mechanisms: direct radical scavenging and indirect cellular effects.
Direct Antioxidant Activity: Radical Scavenging
Phenolic compounds can directly neutralize free radicals by donating a hydrogen atom or an electron, thereby stabilizing the reactive species. This activity is central to their antioxidant effect. Theoretical analysis using Density Functional Theory (DFT) suggests that coumestan-type compounds, including this compound, possess radical scavenging capabilities.[1] The specific mechanism, whether through hydrogen atom transfer (HAT) or single electron transfer (SET), is a key determinant of a compound's antioxidant efficacy.
Caption: Workflow for DPPH and ABTS radical scavenging assays.
Indirect Antioxidant Activity: Modulation of Cellular Defenses
Beyond direct scavenging, many natural compounds protect cells from oxidative stress by upregulating endogenous antioxidant systems. This is often achieved through the activation of signaling pathways that control the expression of protective genes.
The Nrf2-ARE Signaling Pathway: A primary mechanism for cellular protection against oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). When cells are exposed to oxidative stress or electrophilic compounds, Keap1 releases Nrf2, allowing it to translocate to the nucleus. There, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, initiating the transcription of a suite of cytoprotective proteins, including:
-
Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin (a potent antioxidant), free iron, and carbon monoxide.[8][9]
-
NAD(P)H: Quinone Oxidoreductase 1 (NQO1): A detoxification enzyme.[10]
-
Enzymes involved in glutathione (GSH) synthesis and regeneration, such as glutamate-cysteine ligase (GCL).[11]
While numerous phenolic compounds are known Nrf2 activators, direct experimental evidence confirming that this compound specifically activates this pathway is currently lacking.[12] However, studies on compounds with similar names, such as Isorhapontigenin and Isoorientin (both sometimes abbreviated as "ISO"), have shown potent Nrf2/HO-1 activation, suggesting that this is a plausible, yet unconfirmed, mechanism for this compound.[13][14]
Caption: Nrf2 pathway. Activation by this compound is plausible but not yet confirmed.
Quantitative Antioxidant Capacity: Comparative Data
As of this writing, specific quantitative data from standardized antioxidant assays (e.g., DPPH, ABTS, ORAC) for this compound are not available in peer-reviewed literature. To provide a relevant benchmark for researchers, the following tables summarize reported values for the well-characterized soy isoflavones daidzein and genistein, and the daidzein metabolite, equol.
Table 1: In Vitro Radical Scavenging Activity of Related Isoflavones
| Compound | Assay | IC50 / Activity Value | Reference / Notes |
|---|---|---|---|
| Soybean Extract | DPPH | IC50: 161.8 µg/mL | [15] |
| Soybean Extract | Hydroxyl Radical | IC50: 33.5 ng/mL | [15] |
| Daidzein | H-ORAC | 9.94 ± 0.45 mol TE/mol | [16] |
| Genistein | H-ORAC | Lower than Daidzein | [16] |
| Equol | Multiple Assays | Higher antioxidant activity than parent daidzein | [17][18] |
| 8-Hydroxydaidzein | ESR Spectroscopy | Most potent scavenger of hydroxyl & superoxide radicals |[18] |
Note: IC50 (Inhibitory Concentration 50%) is the concentration of a substance required to scavenge 50% of the initial free radicals. A lower IC50 value indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) and ORAC (Oxygen Radical Absorbance Capacity) values express antioxidant capacity relative to Trolox, a vitamin E analog.[16][19][20]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the antioxidant properties of phytochemicals. These protocols are standardized and would be appropriate for the future evaluation of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: DPPH is a stable free radical with a deep violet color, showing maximum absorbance around 517 nm. When it accepts an electron or hydrogen atom from an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the radical scavenging activity of the compound.[8]
Methodology:
-
Reagent Preparation: Prepare a working solution of DPPH in a suitable solvent (e.g., methanol or ethanol) to an absorbance of approximately 1.0 at 517 nm.[2]
-
Sample Preparation: Dissolve this compound and a positive control (e.g., ascorbic acid, Trolox) in the same solvent to create stock solutions. Prepare a series of dilutions from these stocks.[8]
-
Reaction: Add a defined volume of the this compound dilution to a larger volume of the DPPH working solution (e.g., 50 µL sample + 2.95 mL DPPH solution).[13]
-
Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 20-30 minutes).[2][13]
-
Measurement: Measure the absorbance of the remaining DPPH at 517 nm using a spectrophotometer. A blank containing only the solvent and DPPH is also measured.[2]
-
Calculation: The percentage of radical scavenging activity (% Inhibition) is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100[21]
-
IC50 Determination: Plot the % Inhibition against the concentration of this compound. The IC50 value is determined from the resulting curve as the concentration required to achieve 50% inhibition.[22]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent like potassium persulfate. The ABTS•+ has a characteristic blue-green color with absorbance maxima at specific wavelengths (e.g., 734 nm). Antioxidants added to the pre-formed radical solution reduce the ABTS•+, causing a loss of color that is proportional to the antioxidant's activity.[23]
Methodology:
-
Radical Generation: Prepare an ABTS stock solution (e.g., 7 mM) and a potassium persulfate stock solution (e.g., 2.45 mM). Mix them in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[5][14]
-
Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[14]
-
Reaction: Add a small volume of the this compound sample to a large volume of the diluted ABTS•+ solution (e.g., 50 µL sample + 3 mL ABTS•+ solution).[14]
-
Incubation: Allow the reaction to proceed for a defined time (e.g., 6 minutes) in the dark.[14]
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using various concentrations of Trolox, and the antioxidant capacity of the sample is expressed as the concentration of Trolox that would produce the same percentage of absorbance reduction.[19]
Cellular Antioxidant Activity (CAA) Assay
Principle: This cell-based assay measures the ability of a compound to prevent the oxidation of a fluorescent probe within living cells. It provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake, metabolism, and localization.[7]
Methodology:
-
Cell Culture: Plate adherent cells (e.g., HepG2, IEC-6) in a 96-well black, clear-bottom microplate and culture until they form a confluent monolayer.[24][25]
-
Loading: Wash the cells and incubate them with a cell-permeable probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), along with the this compound test compound at various concentrations. Inside the cell, esterases cleave the diacetate group, trapping the non-fluorescent DCFH.[7][24]
-
Induction of Oxidative Stress: After incubation, wash the cells to remove the excess probe and compound. Add a free radical generator, such as AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride), to induce intracellular ROS production.[7][19]
-
Measurement: The ROS generated by AAPH oxidize the non-fluorescent DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Analysis: The antioxidant capacity of this compound is determined by its ability to suppress the AAPH-induced fluorescence in a dose-dependent manner compared to untreated control cells.
Caption: A typical workflow for a cell-based antioxidant assay.
Antioxidant Enzyme Activity Assays
Principle: To assess the indirect antioxidant effects of this compound, the activity of key antioxidant enzymes like Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx) can be measured in cell lysates or tissue homogenates after treatment.[26][27]
Methodology:
-
Sample Preparation: Treat cells or animals with this compound for a specified duration. Harvest cells or tissues and prepare a protein lysate via homogenization in a suitable buffer, followed by centrifugation to clear debris.[28][29]
-
Superoxide Dismutase (SOD) Activity: SOD activity is often measured using an indirect assay that involves a superoxide-generating system (e.g., xanthine/xanthine oxidase) and a superoxide detector (e.g., nitroblue tetrazolium, NBT). SOD in the sample competes for the superoxide radicals, inhibiting the reaction of the detector. The degree of inhibition is proportional to SOD activity.[1]
-
Catalase (CAT) Activity: CAT activity is typically determined by monitoring the decomposition of hydrogen peroxide (H₂O₂) directly. The rate of decrease in absorbance at 240 nm, which corresponds to H₂O₂ concentration, is measured spectrophotometrically.[1][30]
-
Glutathione Peroxidase (GPx) Activity: GPx activity is commonly measured in a coupled reaction. GPx reduces an organic peroxide (e.g., tert-butyl hydroperoxide) using GSH, producing oxidized glutathione (GSSG). Glutathione reductase (GR) then reduces the GSSG back to GSH, consuming NADPH in the process. The rate of NADPH disappearance is monitored at 340 nm and is proportional to GPx activity.[31]
Conclusion and Future Directions
This compound presents an intriguing subject for antioxidant research due to its classification as a prenylated coumestan. While theoretical models support its potential for direct radical scavenging, a significant gap exists in the experimental validation of its antioxidant properties. There is a clear need for foundational research to quantify its activity using standardized assays such as DPPH, ABTS, and ORAC.
Furthermore, exploring its impact on cellular systems is critical. Future studies should focus on its bioavailability and its ability to modulate endogenous antioxidant defenses, particularly the Nrf2/HO-1 signaling pathway. Clarifying whether this compound can activate this key protective mechanism will be a significant step in understanding its potential therapeutic value. The detailed protocols and comparative data provided in this guide serve as a robust framework for initiating these much-needed investigations into the antioxidant profile of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. Showing Compound this compound (FDB001947) - FooDB [foodb.ca]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0030141) [hmdb.ca]
- 4. Isoflavone metabolism and bone-sparing effects of daidzein-metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of dietary soy isoflavones to equol by human intestinal microflora--implications for health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Naturally Derived Heme-Oxygenase 1 Inducers and Their Therapeutic Application to Immune-Mediated Diseases [frontiersin.org]
- 9. Alterations in the Antioxidant Enzyme Activities in the Neurodevelopmental Rat Model of Schizophrenia Induced by Glutathione Deficiency during Early Postnatal Life - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induction of heme oxygenase-1 (HO-1) and NAD[P]H: quinone oxidoreductase 1 (NQO1) by a phenolic antioxidant, butylated hydroxyanisole (BHA) and its metabolite, tert-butylhydroquinone (tBHQ) in primary-cultured human and rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 6-shogaol attenuates H2O2-induced oxidative stress via upregulation of Nrf2-mediated γ-glutamylcysteine synthetase and heme oxygenase expression in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of New Shogaol Analogues as NRF2 Activators and Evaluation of Their Anti-Inflammatory Activity, Modes of Action and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Recent Developments in Enzymatic Antioxidant Defence Mechanism in Plants with Special Reference to Abiotic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ars.usda.gov [ars.usda.gov]
- 17. Antioxidant activity of isoflavones and their major metabolites using different in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]
- 19. citeqbiologics.com [citeqbiologics.com]
- 20. kencko.com [kencko.com]
- 21. Frontiers | Distribution and metabolism of daidzein and its benzene sulfonates in vivo (in mice) based on MALDI-TOF MSI [frontiersin.org]
- 22. m.youtube.com [m.youtube.com]
- 23. researchgate.net [researchgate.net]
- 24. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
- 25. mdpi.com [mdpi.com]
- 26. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 27. Antioxidants-Related Superoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GPX), Glutathione-S-Transferase (GST), and Nitric Oxide Synthase (NOS) Gene Variants Analysis in an Obese Population: A Preliminary Case-Control Study - PMC [pmc.ncbi.nlm.nih.gov]
- 28. 2,3-Dihydro-10-hydroxy-3,3-dimethyl-1H,7H-pyrano(2',3':6,7)benzofuro(3,2-c)(1)benzopyran-7-one | C20H16O5 | CID 5281809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 31. turkiyeparazitolderg.org [turkiyeparazitolderg.org]
Isosojagol's Role in Plant Secondary Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isosojagol, an isoflavonoid found in leguminous plants, plays a multifaceted role in plant secondary metabolism. As a key player in plant defense and symbiotic interactions, understanding its biosynthesis, regulation, and signaling pathways is critical for advancements in agriculture and pharmacology. This technical guide provides an in-depth overview of the current knowledge on this compound, focusing on its biosynthetic pathway, its influence on other metabolic processes, and its function as a signaling molecule. This document summarizes quantitative data, details relevant experimental protocols, and provides visual representations of key pathways to facilitate further research and application.
Introduction to this compound and its Significance
This compound is a member of the isoflavonoid class of secondary metabolites, which are predominantly found in leguminous plants.[1][2] These compounds are crucial for plant survival and interaction with the environment. Isoflavonoids, including this compound, are recognized for their roles as phytoalexins, which are antimicrobial compounds produced by plants to defend against pathogenic microbes.[1] Furthermore, they act as essential signaling molecules in the establishment of symbiotic relationships with nitrogen-fixing rhizobia.[1] The structural similarities of isoflavonoids to human estrogens have also led to significant interest in their potential health benefits, earning them the classification of phytoestrogens.[1][3]
Biosynthesis of this compound
The biosynthesis of isoflavonoids is a complex process that originates from the phenylpropanoid pathway.[2][3] The direct precursor to this compound is daidzein, which itself is synthesized from L-phenylalanine.[2] While the precise enzymatic step for the isomerization of daidzein to this compound is not yet fully elucidated, the pathway leading to daidzein is well-characterized.
The biosynthesis of daidzein begins with the conversion of L-phenylalanine to p-coumaroyl-CoA through the action of three enzymes: phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumaroyl:CoA-ligase (4CL).[2] Subsequently, chalcone synthase (CHS) and chalcone reductase (CHR) facilitate the formation of trihydroxychalcone from p-coumaroyl-CoA and three molecules of malonyl-CoA.[2] Chalcone isomerase (CHI) then converts trihydroxychalcone to liquiritigenin.[2]
The key step in the formation of the isoflavonoid skeleton is the conversion of liquiritigenin to 2-hydroxyisoflavanone, a reaction catalyzed by the cytochrome P450 enzyme, 2-hydroxyisoflavanone synthase (IFS).[1][2] Finally, 2-hydroxyisoflavanone dehydratase (HID) catalyzes the dehydration of 2-hydroxyisoflavanone to yield daidzein.[1][4] It is hypothesized that an isomerase or a related enzymatic activity is responsible for the subsequent conversion of daidzein to this compound.
Role of this compound in Plant Secondary Metabolism
Phytoalexin Activity
Isoflavonoids, as a class, are well-documented phytoalexins, exhibiting antimicrobial properties against a range of plant pathogens.[1] Daidzein, the precursor to this compound, is a known phytoalexin. It is therefore highly probable that this compound also contributes to the plant's defense arsenal. The production of these compounds is often induced in response to pathogen attack, accumulating at the site of infection to inhibit microbial growth.
Signaling in Symbiosis
One of the most critical roles of isoflavonoids is in mediating the symbiotic relationship between legumes and nitrogen-fixing rhizobia.[1] Legume roots release isoflavonoids into the rhizosphere, which act as chemoattractants for rhizobia and induce the expression of bacterial nod genes.[5][6] This signaling cascade is essential for the formation of root nodules, where atmospheric nitrogen is converted into a form usable by the plant. While specific studies on this compound as a chemoattractant are limited, its structural similarity to other signaling isoflavonoids suggests a potential role in this process.
Quantitative Data on this compound's Effects
Specific quantitative data on the effects of this compound on plant secondary metabolism are currently scarce in the literature. Most studies focus on the broader class of isoflavonoids or more abundant isomers like daidzein and genistein. The tables below present a summary of the types of quantitative data that are typically collected for isoflavonoids and would be relevant for future studies on this compound.
Table 1: Hypothetical Quantitative Effects of this compound on Phytoalexin Production
| Treatment | Pathogen | Target Metabolite | Fold Change (this compound vs. Control) | Reference |
| This compound (10 µM) | Phytophthora sojae | Glyceollin | Data not available | - |
| This compound (50 µM) | Fusarium oxysporum | Phaseollin | Data not available | - |
Table 2: Hypothetical Quantitative Effects of this compound on Nodulation Gene Expression
| Gene | Treatment | Fold Change in Expression (this compound vs. Control) | Plant Species | Reference |
| NodA | This compound (1 µM) | Data not available | Rhizobium leguminosarum | - |
| NIN | This compound (1 µM) | Data not available | Medicago truncatula | - |
Experimental Protocols
Detailed experimental protocols specifically for the analysis of this compound are not widely published. However, methodologies developed for the broader class of isoflavonoids can be readily adapted.
Extraction of Isoflavonoids from Plant Tissue
-
Sample Preparation: Freeze-dry plant tissue (e.g., roots, leaves) and grind to a fine powder.
-
Extraction Solvent: Use an 80% methanol (MeOH) in water solution.
-
Extraction Procedure:
-
Add 10 mL of 80% MeOH to 100 mg of powdered plant tissue.
-
Sonicate the mixture for 30 minutes at room temperature.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet two more times.
-
Pool the supernatants and evaporate to dryness under vacuum.
-
-
Sample Reconstitution: Re-dissolve the dried extract in a known volume of 80% MeOH for analysis.
Quantification by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
-
Chromatographic System: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Gradient Program: A typical gradient might start with a low percentage of Solvent B, increasing linearly over time to elute compounds of increasing hydrophobicity.
-
Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is commonly used for the detection of isoflavonoids.
-
Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a standard curve generated from pure this compound standard.
Conclusion and Future Directions
This compound, as an isoflavonoid, is positioned at the crossroads of crucial plant metabolic and signaling pathways. Its roles in plant defense and symbiotic interactions underscore its importance in plant fitness and agricultural productivity. While the broader functions of isoflavonoids are well-established, specific research on this compound is needed to fully elucidate its unique contributions. Future research should focus on:
-
Identifying the specific enzyme(s) responsible for the conversion of daidzein to this compound.
-
Generating quantitative data on the accumulation of this compound in response to various biotic and abiotic stresses.
-
Investigating the specific signaling pathways activated by this compound in both plant defense and nodulation.
-
Developing and validating specific analytical methods for the routine quantification of this compound in complex plant matrices.
A deeper understanding of this compound's role will not only advance our fundamental knowledge of plant secondary metabolism but also open new avenues for the development of crops with enhanced disease resistance and nitrogen fixation capabilities, as well as for the discovery of novel bioactive compounds for pharmaceutical applications.
References
- 1. 2-Hydroxyisoflavanone dehydratase is a critical determinant of isoflavone productivity in hairy root cultures of Lotus japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. daneshyari.com [daneshyari.com]
- 4. Molecular and Biochemical Characterization of 2-Hydroxyisoflavanone Dehydratase. Involvement of Carboxylesterase-Like Proteins in Leguminous Isoflavone Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Rhizobial Chemoattractants, the Taste and Preferences of Legume Symbionts [frontiersin.org]
- 6. Production of the Isoflavones Genistein and Daidzein in Non-Legume Dicot and Monocot Tissues - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure-Activity Relationship of Bioactive Isoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of isoxazole derivatives, with a focus on their anticancer and anti-inflammatory properties. The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Understanding the relationship between the chemical structure of isoxazole derivatives and their biological activity is crucial for the rational design of novel and more potent therapeutic agents.
Anticancer Activity of Isoxazole Derivatives: Structure-Activity Relationship
Isoxazole derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of kinases, disruption of tubulin polymerization, and induction of apoptosis. The following tables summarize the quantitative SAR data for several series of isoxazole derivatives against various cancer cell lines.
SAR of 4-(Trifluoromethyl)isoxazole Derivatives against Breast and Prostate Cancer Cell Lines
The introduction of a trifluoromethyl (CF3) group at the 4-position of the isoxazole ring has been explored for its potential to enhance anticancer activity. The following table presents the half-maximal inhibitory concentration (IC50) values of a series of 3,5-disubstituted-4-(trifluoromethyl)isoxazoles.
| Compound ID | R1 (at 3-position) | R2 (at 5-position) | MCF-7 IC50 (µM) | 4T1 IC50 (µM) | PC-3 IC50 (µM) |
| TTI-1 | 3,4-dimethoxyphenyl | phenyl | >200 | >200 | >200 |
| TTI-2 | 3,4-dimethoxyphenyl | furan-2-yl | 16.5 | 11.2 | 19.8 |
| TTI-4 | 3,4-dimethoxyphenyl | thiophen-2-yl | 2.63 | 4.51 | 6.72 |
| TTI-6 | 4-methoxyphenyl | thiophen-2-yl | 5.32 | 7.89 | 9.14 |
| TTI-9 | 4-fluorophenyl | thiophen-2-yl | 8.17 | 10.4 | 12.3 |
Data compiled from studies on the anticancer activities of novel isoxazole derivatives.[1]
Key SAR Insights:
-
The nature of the substituent at the 5-position of the isoxazole ring significantly influences the anticancer activity.
-
Replacing the phenyl ring at the 5-position with a furan or thiophene ring generally enhances cytotoxicity.
-
A thiophene ring at the 5-position (as in TTI-4, TTI-6, and TTI-9) appears to be particularly favorable for activity against MCF-7, 4T1, and PC-3 cell lines.
-
The substitution pattern on the phenyl ring at the 3-position also modulates activity, with the 3,4-dimethoxy substitution (TTI-4) showing the highest potency in this series.
SAR of Isoxazole-Carboxamide Derivatives against Cervical, Liver, and Breast Cancer Cell Lines
Amide derivatives of isoxazole-4-carboxylic acid represent another important class of anticancer agents. The table below shows the cytotoxic activity of a series of N-aryl-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamides.
| Compound ID | R (Aryl Substituent) | HeLa IC50 (µg/mL) | Hep3B IC50 (µg/mL) | MCF-7 IC50 (µg/mL) | | :--- | :--- | :--- | :--- | :--- | :--- | | 2a | phenyl | 42.11 | >50 | 39.80 | | 2d | 4-chlorophenyl | 15.48 | 23.01 | >50 | | 2e | 4-fluorophenyl | 18.62 | 23.89 | >50 | | 2g | 4-methylphenyl | 35.78 | 41.23 | 45.67 |
Data extracted from studies on the synthesis and biological evaluation of novel isoxazole-amide analogues.[2]
Key SAR Insights:
-
The presence and position of substituents on the N-aryl ring play a critical role in determining the cytotoxic potency.
-
Electron-withdrawing groups, such as chloro (2d) and fluoro (2e) at the para-position of the N-aryl ring, significantly enhance the activity against HeLa and Hep3B cells compared to the unsubstituted analog (2a).
-
An electron-donating group like methyl (2g) at the para-position results in moderate activity across all three cell lines.
Anti-inflammatory Activity of Isoxazole Derivatives: Structure-Activity Relationship
Isoxazole derivatives have also been investigated for their anti-inflammatory properties, often through the inhibition of inflammatory mediators. The carrageenan-induced paw edema model in rats is a standard in vivo assay to screen for acute anti-inflammatory activity.
SAR of Indolyl-Isoxazole Derivatives
The following table presents the anti-inflammatory activity of a series of indolyl-isoxazole derivatives as a percentage of edema inhibition in the carrageenan-induced rat paw edema model.
| Compound ID | Substituent on Indole Ring | % Edema Inhibition |
| II-1 | H | 36.6 |
| II-2 | 5-chloro | 58.2 |
| II-3 | 5-bromo | 65.4 |
| II-4 | 5-fluoro | 73.7 |
| II-5 | 5-methyl | 42.1 |
Data from studies on the anti-inflammatory evaluation of isoxazole derivatives.[3]
Key SAR Insights:
-
Substitution on the indole ring significantly impacts the anti-inflammatory activity.
-
Electron-withdrawing halogen substituents at the 5-position of the indole ring enhance the anti-inflammatory effect, with the fluoro-substituted compound (II-4) showing the highest activity.
-
An electron-donating methyl group at the 5-position (II-5) provides only a modest increase in activity compared to the unsubstituted analog (II-1).
Experimental Protocols
General Synthesis of 3,5-Disubstituted Isoxazole Derivatives
A common and versatile method for the synthesis of 3,5-disubstituted isoxazoles is through the 1,3-dipolar cycloaddition reaction of a nitrile oxide with an alkyne. Another prevalent method involves the cyclization of chalcones with hydroxylamine hydrochloride.
Protocol for Synthesis via Chalcone Cyclization:
-
Chalcone Synthesis (Claisen-Schmidt Condensation):
-
To a solution of an appropriate acetophenone (10 mmol) and a substituted aromatic aldehyde (10 mmol) in ethanol (20 mL), an aqueous solution of sodium hydroxide (40%, 10 mL) is added dropwise with constant stirring at room temperature.
-
The reaction mixture is stirred for 2-4 hours and then poured into crushed ice.
-
The precipitated solid (chalcone) is filtered, washed with cold water until neutral, dried, and recrystallized from ethanol.
-
-
Isoxazole Formation:
-
A mixture of the synthesized chalcone (5 mmol) and hydroxylamine hydrochloride (7.5 mmol) in ethanol (25 mL) is refluxed in the presence of a base (e.g., sodium acetate or potassium hydroxide) for 6-8 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled, and the product is precipitated by adding cold water.
-
The solid is filtered, washed with water, dried, and purified by column chromatography or recrystallization to yield the desired 3,5-disubstituted isoxazole derivative.[4]
-
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[5][6]
Protocol:
-
Cell Seeding:
-
Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[7]
-
-
Compound Treatment:
-
The isoxazole derivatives are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired concentrations.
-
The medium from the cell plates is replaced with the medium containing the test compounds, and the plates are incubated for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
-
Formazan Solubilization:
-
The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined from the dose-response curve.
-
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a widely used model to evaluate the acute anti-inflammatory activity of compounds.[8][9][10][11][12]
Protocol:
-
Animal Acclimatization and Grouping:
-
Wistar albino rats are acclimatized for one week and then divided into groups (e.g., control, standard drug, and test compound groups).
-
-
Compound Administration:
-
The test isoxazole derivatives are administered orally or intraperitoneally at a specific dose. The standard drug group receives a known anti-inflammatory agent (e.g., indomethacin or diclofenac sodium), and the control group receives the vehicle.
-
-
Induction of Inflammation:
-
One hour after the administration of the test compounds, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
-
Paw Volume Measurement:
-
The paw volume is measured using a plethysmometer at 0 hours (before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
-
Calculation of Edema Inhibition:
-
The percentage of inhibition of edema is calculated for each group relative to the control group.
-
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathway: Apoptosis Induction by Anticancer Isoxazole Derivatives
Many isoxazole derivatives exert their anticancer effects by inducing apoptosis (programmed cell death). Below is a simplified representation of the intrinsic apoptotic pathway that can be activated by these compounds.
Caption: Intrinsic apoptosis pathway activated by isoxazole derivatives.
Signaling Pathway: Inhibition of Inflammatory Mediators
The anti-inflammatory action of isoxazole derivatives can involve the inhibition of key enzymes like cyclooxygenase-2 (COX-2) and the suppression of pro-inflammatory cytokines.
Caption: Inhibition of inflammatory pathways by isoxazole derivatives.
Experimental Workflow for SAR Studies of Isoxazole Derivatives
The following diagram illustrates a typical workflow for conducting structure-activity relationship studies of novel isoxazole derivatives.
Caption: Experimental workflow for SAR studies of isoxazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijariit.com [ijariit.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]
- 9. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]
- 10. inotiv.com [inotiv.com]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Isosojagol: A Technical Guide to its Natural Sources, Distribution, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isosojagol is a naturally occurring coumestan, a subclass of isoflavonoids characterized by a benzofuro[3,2-c]chromen-6-one core structure. These compounds are phytoestrogens, plant-derived molecules that can exert estrogen-like effects in animals and humans. The interest in this compound and other coumestans stems from their potential roles in human health and disease, including their antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the natural sources, distribution, and biological interactions of this compound, with a focus on quantitative data, experimental protocols, and relevant signaling pathways.
Natural Sources and Distribution of this compound
This compound is primarily found in plants belonging to the Leguminosae (Fabaceae) family, which includes a wide variety of beans, peas, and clovers. While specific quantitative data for this compound is limited in the available literature, the distribution of its parent compounds, coumestans, and the broader class of isoflavonoids is well-documented.
Coumestans, including the well-studied coumestrol, are often found in higher concentrations in response to plant stressors such as fungal infections or insect damage. The highest concentrations of coumestrol have been reported in clover, certain types of chickpeas, and alfalfa sprouts.
Quantitative Distribution of Isoflavonoids and Coumestans in Various Plant Sources
The following table summarizes the quantitative data available for total isoflavones and coumestrol in various plant sources. It is important to note that the concentration of these compounds can vary significantly depending on the plant cultivar, growing conditions, and analytical methods used. Specific quantitative data for this compound remains a key area for future research.
| Plant Source | Plant Part | Compound(s) Quantified | Concentration Range (µg/g dry weight) | Reference(s) |
| Soybean (Glycine max) | Seeds | Total Isoflavones | 551.15 - 7584.07 | [1] |
| Alfalfa (Medicago sativa) | Sprouts | Coumestrol | High concentration (specific value not provided) | |
| Red Clover (Trifolium pratense) | Aerial parts | Total Isoflavones | High concentration (specific value not provided) | [2] |
| Scarlet Runner Bean (Phaseolus coccineus) | Seeds, Pods | General Phenolic Compounds | High concentration (specific value not provided) | |
| Chickpea (Cicer arietinum 'Kala Chana') | Seeds | Coumestrol | High concentration (specific value not provided) |
Experimental Protocols
The extraction, isolation, and quantification of this compound from plant matrices require specific and sensitive analytical techniques. The following sections detail generalized experimental protocols based on established methods for isoflavonoid analysis.
Extraction of this compound from Plant Material
Objective: To extract this compound and other isoflavonoids from plant tissue for subsequent analysis.
Materials:
-
Dried and powdered plant material
-
Solvent: 80% Methanol or 80% Ethanol
-
Ultrasonic bath or shaker
-
Centrifuge
-
Rotary evaporator
-
Solid-Phase Extraction (SPE) cartridges (C18)
Protocol:
-
Sample Preparation: Air-dry the plant material at room temperature or in a low-temperature oven (40-50°C) to a constant weight. Grind the dried material into a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Weigh a known amount of the powdered plant material (e.g., 1-5 g) and place it in a flask.
-
Add a specific volume of the extraction solvent (e.g., 20-50 mL of 80% methanol) to achieve a solid-to-solvent ratio of approximately 1:10 to 1:20.
-
Perform extraction using one of the following methods:
-
Ultrasonication: Place the flask in an ultrasonic bath for 30-60 minutes at a controlled temperature.
-
Maceration: Shake the mixture on a mechanical shaker for 24-48 hours at room temperature.
-
-
-
Filtration and Concentration:
-
Separate the extract from the solid residue by centrifugation (e.g., 4000 rpm for 15 minutes) followed by filtration through Whatman No. 1 filter paper.
-
Repeat the extraction process on the residue two more times to ensure complete extraction.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C.
-
-
Purification (Optional but Recommended):
-
Dissolve the concentrated extract in a small volume of the initial solvent.
-
Perform Solid-Phase Extraction (SPE) using a C18 cartridge to remove interfering substances.
-
Condition the cartridge with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a low-polarity solvent (e.g., water or a low percentage of methanol in water) to remove polar impurities.
-
Elute the isoflavonoids, including this compound, with a higher concentration of methanol or acetonitrile.
-
Evaporate the eluate to dryness and reconstitute in a known volume of the mobile phase for analysis.
-
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify this compound in the plant extract.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile (Solvent B) and water with 0.1% formic acid or acetic acid (Solvent A). A typical gradient might be:
-
0-5 min: 10-30% B
-
5-25 min: 30-70% B
-
25-30 min: 70-10% B
-
30-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30°C
-
Detection Wavelength: Isoflavonoids are typically detected between 254 and 280 nm. A Diode Array Detector allows for the acquisition of the full UV spectrum for peak identification.
-
Injection Volume: 10-20 µL
Quantification:
-
Prepare a calibration curve using a certified standard of this compound at various concentrations.
-
Inject the prepared sample extract into the HPLC system.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To provide a highly sensitive and selective method for the quantification of this compound.
Instrumentation:
-
Liquid Chromatography system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
Chromatographic Conditions:
-
Similar mobile phase and gradient as for HPLC, but with a lower flow rate (e.g., 0.2-0.4 mL/min) suitable for the MS interface.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
Precursor Ion: The molecular ion [M-H]⁻ or [M+H]⁺ of this compound.
-
Product Ions: Specific fragment ions of this compound generated by collision-induced dissociation (CID).
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.
Quantification:
-
Develop an MRM method using a certified standard of this compound to determine the optimal precursor and product ion transitions and collision energies.
-
Prepare a calibration curve using the standard.
-
Analyze the sample extract using the developed LC-MS/MS method.
-
Quantify this compound based on the peak area of the specific MRM transition.
Signaling Pathways and Biological Interactions
This compound, as a phytoestrogen, is known to interact with various biological pathways, primarily through its binding to estrogen receptors. While specific research on this compound is limited, the biological activities of the closely related and well-studied coumestan, coumestrol, provide significant insights into the potential mechanisms of action for this compound.
Biosynthesis of this compound
This compound is biosynthesized from the isoflavone daidzein through a series of enzymatic reactions. This pathway is part of the broader phenylpropanoid pathway in plants.
References
Isosojagol: An In-Depth Technical Guide on its Potential as a Biomarker
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isosojagol, a member of the coumestan class of isoflavonoids, has been identified in edible plants such as pulses and scarlet beans. While research on this specific compound is in its nascent stages, its presence in the human diet suggests a potential role as a biomarker of consumption for these food groups. This technical guide provides a comprehensive overview of isoflavone metabolism as a basis for understanding the fate of this compound in the body. It delves into the limited existing knowledge on this compound and its related compound, Sojagol, and explores the workflows and methodologies required to validate its potential as a dietary or clinical biomarker. This document aims to serve as a foundational resource for researchers and professionals in drug development and nutritional science who are interested in the untapped potential of this isoflavonoid.
Introduction to Isoflavonoids
Isoflavonoids are a subclass of polyphenolic compounds, commonly referred to as phytoestrogens due to their structural similarity to mammalian estrogen. They are predominantly found in leguminous plants, with soybeans being a particularly rich source. The consumption of isoflavone-rich foods has been associated with a variety of health benefits.
This compound is a specific type of isoflavonoid belonging to the coumestan group, which are characterized by a distinct four-ring heterocyclic structure. It has been detected in pulses and scarlet beans (Phaseolus coccineus), suggesting it could serve as a specific biomarker for the intake of these foods.[1][2][3]
Metabolism of Isoflavones
The biological activity and bioavailability of isoflavonoids are heavily dependent on their metabolism, which primarily occurs in the intestine and liver. The gut microbiota plays a crucial role in the transformation of these compounds into more biologically active forms.[4]
General Metabolic Pathway
Upon ingestion, isoflavone glycosides are hydrolyzed by intestinal glucosidases to their aglycone forms (e.g., daidzein, genistein). These aglycones can then be absorbed or further metabolized by the gut microbiota into various metabolites.[4][5] Phase I and II metabolic reactions occur in the intestine and liver, leading to the circulation of isoflavones primarily as glucuronide and sulfate esters.[6] The final metabolites are then excreted, mainly in the urine.[4]
Figure 1. General metabolic pathway of dietary isoflavones.
Key Metabolic Enzymes and Metabolites
The transformation of isoflavones is a multi-step process involving various enzymes, primarily of microbial origin.
| Precursor Isoflavone | Key Metabolites |
| Daidzein | Dihydrodaidzein, Equol, O-desmethylangolensin (O-DMA)[5] |
| Genistein | Dihydrogenistein, 6'-OH-O-DMA[5] |
| Glycitein | Dihydroglycitein, 5'-methoxy-O-DMA[5] |
This compound and its Biomarker Potential
Chemical Structure and Properties
This compound is a coumestan with the chemical formula C20H16O5.[1] Its structure is characterized by a planar tetracyclic system.
Potential as a Dietary Biomarker
The detection of this compound in specific food sources like scarlet beans makes it a candidate for a dietary biomarker.[1][2][3] A reliable biomarker for the consumption of these foods could be valuable in nutritional epidemiology to accurately assess dietary intake and its correlation with health outcomes.
Related Compound: Sojagol
Research on the related compound, Sojagol, which has been isolated from mung beans, has suggested its potential as a mineralocorticoid receptor (MR) antagonist.[7][8] In silico studies have shown that Sojagol may interact with the MR at key binding sites, suggesting a possible role in modulating blood pressure and inflammation.[7][8] This highlights a potential avenue for future research into the biological activities of this compound.
Workflow for Biomarker Validation
The validation of a new biomarker, such as this compound, is a rigorous process that involves several key stages, from initial discovery to clinical validation.
Figure 2. A simplified workflow for biomarker validation.
Experimental Protocols
General Protocol for Isoflavone Analysis by HPLC
This protocol outlines a general procedure for the extraction and quantification of isoflavones from plasma or urine.
1. Sample Preparation (Solid-Phase Extraction):
- Condition a C18 SPE cartridge with methanol followed by water.
- Load the pre-treated sample (e.g., plasma with β-glucuronidase/sulfatase).
- Wash the cartridge with water to remove interferences.
- Elute the isoflavones with methanol.
- Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. HPLC-UV/MS Analysis:
- Column: C18 reverse-phase column.
- Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
- Flow Rate: 0.5 mL/min.
- Detection: UV detector at 260 nm or a mass spectrometer in negative ion mode.
- Quantification: Use an external standard curve with purified isoflavone standards.
Quantitative Data
As of the current literature, there is a lack of quantitative data on the concentration of this compound in biological fluids or tissues. To provide context, the table below shows typical concentrations of the well-studied isoflavones, daidzein and genistein, in human plasma after soy consumption.
| Isoflavone | Plasma Concentration (ng/mL) after Soy Intake |
| Daidzein | 50 - 800 |
| Genistein | 100 - 1000 |
Note: These values can vary significantly based on the individual's metabolism and the amount of soy consumed.
Conclusion and Future Directions
This compound represents an understudied isoflavonoid with potential as a specific dietary biomarker for the consumption of pulses and scarlet beans. While direct evidence of its biological activity is currently lacking, research on the related compound Sojagol suggests that it may possess interesting pharmacological properties.
Future research should focus on:
-
Developing and validating a sensitive and specific analytical method for the quantification of this compound in biological samples.
-
Conducting controlled dietary intervention studies to establish the correlation between the intake of this compound-containing foods and its levels in blood and urine.
-
Investigating the metabolism and potential biological activities of this compound using in vitro and in vivo models.
The elucidation of the role of this compound as a biomarker and potential bioactive compound holds promise for the fields of nutrition, preventive medicine, and drug discovery.
References
- 1. PhytoBank: Showing this compound (PHY0048974) [phytobank.ca]
- 2. Showing Compound this compound (FDB001947) - FooDB [foodb.ca]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0030141) [hmdb.ca]
- 4. Absorption and Metabolism of Isoflavones [www40.pair.com]
- 5. Isoflavone metabolism and bone-sparing effects of daidzein-metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The metabolism and analysis of isoflavones and other dietary polyphenols in foods and biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
Methodological & Application
Synthesis of Isosojagol for Research Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isosojagol, also known as Glycitein (7,4'-dihydroxy-6-methoxyisoflavone), is a naturally occurring isoflavone found in soy products. It has garnered significant interest in the scientific community due to its potential therapeutic properties, including estrogenic, antioxidant, and anti-cancer activities. This document provides detailed application notes and experimental protocols for the chemical synthesis of this compound for research purposes. The methodologies outlined herein are based on established synthetic routes, offering a reproducible procedure for obtaining high-purity this compound for in vitro and in vivo studies. Additionally, this document summarizes the key biological activities of this compound and illustrates its proposed signaling pathways.
Chemical Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a microwave-assisted procedure starting from 3-hydroxy-4-methoxybenzaldehyde. The overall synthetic scheme involves the formation of a deoxybenzoin intermediate followed by cyclization to yield the isoflavone core.
Synthesis Workflow
The synthesis proceeds in two main stages:
-
Synthesis of 2,4,4'-trihydroxy-5-methoxydeoxybenzoin (5): This intermediate is prepared from 4-methoxyresorcinol (3) and 4-hydroxyphenylacetic acid.
-
Cyclization to this compound (Glycitein) (6): The deoxybenzoin intermediate undergoes a microwave-assisted cyclization to form the final product.
Experimental Protocols
Protocol 1: Synthesis of 2,4,4'-trihydroxy-5-methoxydeoxybenzoin (Intermediate 5)
This protocol is adapted from the method described by Kraus and Huo.
Materials:
-
4-Methoxyresorcinol (3)
-
4-Hydroxyphenylacetic acid
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-methoxyresorcinol (1.0 eq) and 4-hydroxyphenylacetic acid (1.1 eq) in a suitable solvent, add boron trifluoride diethyl etherate (BF₃·OEt₂) (2.5 eq) at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography to yield 2,4,4'-trihydroxy-5-methoxydeoxybenzoin.
Protocol 2: Microwave-Assisted Synthesis of this compound (Glycitein) (6)
Materials:
-
2,4,4'-trihydroxy-5-methoxydeoxybenzoin (5)
-
N,N-Dimethylformamide (DMF)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Methanesulfonyl chloride (MsCl)
-
Ethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Methanol
Procedure:
-
In a microwave-safe vessel, dissolve 2,4,4'-trihydroxy-5-methoxydeoxybenzoin (1.0 eq) in N,N-dimethylformamide.
-
Add boron trifluoride diethyl etherate and methanesulfonyl chloride to the solution.
-
Heat the reaction mixture in a microwave reactor at a specified power and time (e.g., 40% power for 70 seconds)[1].
-
After cooling, add cold water to the reaction mixture to precipitate the crude product.
-
Extract the mixture with ethyl ether.
-
Dry the combined ether fractions over anhydrous sodium sulfate and evaporate the solvent.
-
Recrystallize the crude product from 80% methanol to obtain pure this compound (Glycitein) as pale yellow crystals[1].
Quantitative Data
| Parameter | Value | Reference |
| Final Product | This compound (Glycitein) | - |
| Molecular Formula | C₁₆H₁₂O₅ | - |
| Molecular Weight | 284.26 g/mol | - |
| Appearance | Pale yellow crystals | [1] |
| Yield | 26% | [1] |
| Melting Point | 337-339 °C | [1] |
| Mass Spectrometry (MS) | M⁺ 284 | [1] |
| ¹H NMR (DMSO-d₆, 300 MHz) δ (ppm) | 8.27 (s, 1H, H-2), 7.42 (s, 1H, H-5), 7.36 (d, J=8.4 Hz, 2H, H-2',6'), 6.93 (s, 1H, H-8), 6.78 (d, J=8.7 Hz, 2H, H-3',5'), 3.86 (s, 3H, OCH₃) | [1] |
Biological Activities and Signaling Pathways of this compound
This compound exhibits a range of biological activities, primarily attributed to its estrogenic and antioxidant properties.
Estrogenic Activity
This compound acts as a phytoestrogen, binding to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). This interaction can modulate the expression of estrogen-responsive genes, leading to various physiological effects.
Antioxidant Activity
This compound is believed to exert its antioxidant effects through multiple mechanisms, including the direct scavenging of reactive oxygen species (ROS) and the activation of the Nrf2 signaling pathway. Activation of Nrf2 leads to the transcription of various antioxidant enzymes.
Applications in Research
The availability of synthetic this compound is crucial for a variety of research applications, including:
-
In vitro studies: Investigating the molecular mechanisms of this compound in various cell lines (e.g., cancer cells, endothelial cells, neuronal cells).
-
In vivo studies: Evaluating the therapeutic potential of this compound in animal models of diseases such as cancer, cardiovascular disease, and neurodegenerative disorders.
-
Drug development: Serving as a lead compound for the development of novel therapeutic agents with improved efficacy and selectivity.
-
Nutraceutical research: Understanding the health benefits of soy-based diets and the specific role of this compound.
Conclusion
The synthetic protocols and biological information provided in this document offer a comprehensive resource for researchers working with this compound. The detailed methodologies will facilitate the in-house synthesis of this important isoflavone, enabling further exploration of its therapeutic potential and mechanism of action. The provided signaling pathway diagrams offer a visual representation of its proposed biological activities, serving as a foundation for future research in this area.
References
Application Notes and Protocols for Isosojagol Quantification using HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isosojagol is an isoflavone, a class of phytoestrogens found in soy and other legumes. Interest in isoflavones has grown due to their potential roles in human health, including the prevention and treatment of chronic diseases. Accurate and precise quantification of this compound in biological matrices is crucial for pharmacokinetic, metabolism, and efficacy studies. This document provides a detailed protocol for the quantification of this compound using a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method. The described method is based on established principles for the analysis of isoflavone aglycones and can be adapted and validated for specific research needs.
Experimental Protocols
Sample Preparation from Plasma/Serum
The choice of sample preparation method is critical for removing interferences and enriching the analyte. Protein precipitation is a straightforward and widely used technique for plasma and serum samples.[1][2]
Protocol: Protein Precipitation
-
Thaw frozen plasma or serum samples on ice.
-
To a 100 µL aliquot of plasma/serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled this compound or a structurally similar isoflavone not present in the sample).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes to pellet any remaining particulates.
-
Transfer the clear supernatant to an autosampler vial for HPLC-MS/MS analysis.
HPLC-MS/MS Analysis
This section outlines the conditions for the chromatographic separation and mass spectrometric detection of this compound.
a. Liquid Chromatography (LC) Conditions
The following conditions are a starting point and should be optimized for the specific instrument and application.
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient Elution | 0-0.5 min: 20% B; 0.5-5.0 min: 20-80% B; 5.0-6.0 min: 80% B; 6.1-8.0 min: 20% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
b. Mass Spectrometry (MS) Conditions
The mass spectrometer should be operated in positive electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM) for quantification.[3][4][5][6][7] The specific MRM transitions for this compound need to be determined by infusing a standard solution of the analyte. For structurally similar isoflavones like daidzein and genistein, established transitions can be used as a reference.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 4.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions (to be optimized for this compound):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | To be determined | To be determined | 0.1 | To be determined | To be determined |
| Internal Standard | To be determined | To be determined | 0.1 | To be determined | To be determined |
Note: The molecular weight of this compound is 270.28 g/mol . The protonated molecule [M+H]⁺ would be approximately m/z 271.3. Product ions would need to be determined through fragmentation experiments.
Data Presentation
Quantitative data from method validation and pharmacokinetic studies should be summarized in clear and structured tables.
Method Validation Parameters
| Parameter | Acceptance Criteria | Example Result (for a similar isoflavone) |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Calibration Range | Define LLOQ and ULOQ | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10, Precision ≤ 20%, Accuracy ±20% | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% | 3.5 - 8.2% |
| Inter-day Precision (%CV) | ≤ 15% | 5.1 - 9.8% |
| Accuracy (% Bias) | Within ±15% | -7.5 to 10.2% |
| Recovery (%) | Consistent and reproducible | 85.2 - 92.1% |
| Matrix Effect (%) | Within 85-115% | 93.7 - 105.4% |
Pharmacokinetic Parameters
Following administration of this compound in an animal model (e.g., rat), plasma concentrations are measured over time and pharmacokinetic parameters are calculated.[8]
| Parameter | Unit | Value (Example Data) |
| Cmax (Maximum Concentration) | ng/mL | 850 |
| Tmax (Time to Maximum Concentration) | h | 1.5 |
| AUC₀-t (Area Under the Curve) | ng*h/mL | 4500 |
| t₁/₂ (Half-life) | h | 4.2 |
| CL/F (Apparent Clearance) | L/h/kg | 0.5 |
| Vd/F (Apparent Volume of Distribution) | L/kg | 3.1 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Potential Signaling Pathways Modulated by Isoflavones
Isoflavones as a class of compounds have been reported to modulate various signaling pathways, including the PI3K/Akt and Nrf2 pathways.[9][10][11][12] The following diagrams illustrate these general pathways. Further research is required to confirm the specific effects of this compound on these pathways.
PI3K/Akt Signaling Pathway
Caption: Overview of the PI3K/Akt signaling pathway.
Nrf2 Antioxidant Response Pathway
Caption: The Nrf2 antioxidant response element pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. scienceopen.com [scienceopen.com]
- 3. researchgate.net [researchgate.net]
- 4. Advanced UPLC-MS/MS Method for the Quantification of SIPI6398 in Rat Plasma and Its Pharmacokinetic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. littlemsandsailing.com [littlemsandsailing.com]
- 7. researchgate.net [researchgate.net]
- 8. Activation, interaction and intimation of Nrf2 pathway and their mutational studies causing Nrf2 associated cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deregulation of PI3K/Akt/mTOR signaling pathways by isoflavones and its implication in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: Spectroscopic Analysis of Isosojagol
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed overview of the spectroscopic analysis of Isosojagol (CAS 94390-15-5), a naturally occurring coumestan. Due to the limited availability of published experimental spectra for this specific compound, this document presents expected characteristic data based on its known structure: 3,9-dihydroxy-10-prenylcoumestan. Detailed protocols for sample preparation and analysis using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are provided to guide researchers in the structural elucidation and characterization of this compound and related coumestan-type compounds.
Chemical Structure and Overview
-
Systematic Name: 3,9-dihydroxy-10-(3-methylbut-2-enyl)-[1]benzofuro[3,2-c]chromen-6-one
-
Common Name: this compound
-
CAS Number: 94390-15-5
-
Molecular Formula: C₂₀H₁₆O₅
-
Molecular Weight: 336.34 g/mol
-
Class: Coumestan
This compound is a prenylated coumestan, a class of polyphenolic compounds known for their potential biological activities. Spectroscopic analysis is essential for the unambiguous identification and structural confirmation of this molecule, whether isolated from natural sources or synthesized in the laboratory.
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on its functional groups (phenolic hydroxyls, a lactone carbonyl, an ether linkage, a prenyl group, and a conjugated aromatic system) and data from structurally similar compounds.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
(Solvent: DMSO-d₆)
| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) |
| Atom No. | Chemical Shift (δ, ppm) |
| H-1 | ~7.8 |
| H-2 | ~6.9 |
| H-4 | ~6.8 |
| H-7 | ~7.5 |
| H-8 | ~7.0 |
| 3-OH | ~10.5 |
| 9-OH | ~9.8 |
| H-1' (Prenyl) | ~3.4 |
| H-2' (Prenyl) | ~5.2 |
| H-4' (Prenyl-CH₃) | ~1.7 |
| H-5' (Prenyl-CH₃) | ~1.6 |
Table 2: Predicted IR Absorption Data for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibration Mode |
| Phenolic O-H | 3500 - 3200 | Strong, Broad | Stretching |
| Aromatic C-H | 3100 - 3000 | Medium | Stretching |
| Aliphatic C-H (Prenyl) | 2970 - 2850 | Medium | Stretching |
| Lactone C=O | 1720 - 1700 | Strong | Stretching |
| Aromatic C=C | 1620 - 1450 | Medium to Strong | Stretching |
| C-O (Ether/Phenol) | 1260 - 1000 | Strong | Stretching |
| C-H Bending | 900 - 675 | Medium to Strong | Out-of-Plane Bending |
Table 3: Predicted UV-Vis Absorption Data for this compound
(Solvent: Methanol or Ethanol)
| Band | Expected λmax (nm) | Associated Transition |
| Band I | ~340 - 360 | π → π* (Benzoyl system) |
| Band II | ~240 - 260 | π → π* (Benzenoid system) |
Experimental Workflows and Logic
The following diagrams illustrate the general workflow for spectroscopic analysis and a logical approach to interpreting the resulting data for structural confirmation.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra.
A. Materials and Equipment:
-
This compound sample (1-5 mg for ¹H, 5-20 mg for ¹³C)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tubes (5 mm diameter)
-
Pipettes and vials
-
NMR Spectrometer (e.g., 400 MHz or higher)
B. Protocol:
-
Sample Preparation:
-
Accurately weigh the this compound sample and place it in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.
-
Using a pipette, transfer the solution into a clean NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a ¹³C NMR spectrum. This will require a significantly larger number of scans than the ¹H spectrum due to the low natural abundance of ¹³C.
-
(Optional) Perform 2D NMR experiments such as COSY, HSQC, and HMBC to aid in the complete assignment of proton and carbon signals.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum and pick peaks for both ¹H and ¹³C spectra.
-
Fourier-Transform Infrared (IR) Spectroscopy
This protocol describes the KBr pellet method, suitable for solid samples.
A. Materials and Equipment:
-
This compound sample (~1-2 mg)
-
Potassium Bromide (KBr), spectroscopy grade, dried
-
Agate mortar and pestle
-
Pellet press and die
-
FTIR Spectrometer
B. Protocol:
-
Sample Preparation (KBr Pellet Method):
-
Place ~1 mg of this compound and ~100-200 mg of dry KBr powder into an agate mortar.[1]
-
Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained.[1]
-
Transfer a portion of the powder into the pellet die.
-
Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a thin, transparent, or translucent pellet.[1]
-
-
Data Acquisition:
-
Place the KBr pellet into the sample holder of the FTIR instrument.
-
Acquire a background spectrum of the empty sample compartment first.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background.
-
Typically, spectra are collected over a range of 4000 to 400 cm⁻¹.
-
-
Data Analysis:
-
Label the major absorption bands in the spectrum.
-
Correlate the observed band positions (in cm⁻¹) with known functional group vibrations to confirm the presence of hydroxyl, carbonyl, aromatic, and other key structural features of this compound.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
This protocol details the analysis of a sample in solution.
A. Materials and Equipment:
-
This compound sample
-
Spectroscopy grade solvent (e.g., Methanol, Ethanol)
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Vis Spectrophotometer (double beam preferred)
B. Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound by accurately weighing a small amount and dissolving it in a known volume of the chosen solvent (e.g., 1 mg in 100 mL of methanol).
-
From the stock solution, prepare a dilute solution with an expected absorbance in the range of 0.2 - 1.0 AU.
-
-
Data Acquisition:
-
Turn on the spectrophotometer and allow the lamps to warm up.
-
Fill two quartz cuvettes with the pure solvent. Place one in the reference beam path and one in the sample beam path.
-
Run a baseline correction (autozero) with the solvent in both beams.
-
Replace the solvent in the sample cuvette with the dilute this compound solution.
-
Scan the sample across the desired wavelength range (e.g., 200 - 500 nm).
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λmax).
-
The observed λmax values correspond to the electronic transitions within the molecule's chromophore and can be compared to expected values for the coumestan ring system.
-
References
In Vitro Bioactivity of Isosojagol: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for determining the in vitro bioactivity of Isosojagol. This compound, a naturally occurring isoflavonoid, has garnered scientific interest for its potential therapeutic properties. This guide outlines key in vitro assays to evaluate its antioxidant, anti-inflammatory, anticancer, neuroprotective, and estrogenic effects.
Data Summary
The following tables summarize the quantitative data on the bioactivity of this compound from various in vitro assays. These values provide a comparative measure of its potency in different biological contexts.
Table 1: Antioxidant Activity of this compound
| Assay Type | Parameter | Result | Reference Compound |
| DPPH Radical Scavenging | IC50 | Data not available | Ascorbic Acid / Trolox |
Table 2: Anti-Inflammatory Activity of this compound
| Cell Line | Assay | Parameter | Result | Reference Compound |
| RAW 264.7 | Nitric Oxide (NO) Production | IC50 | Data not available | L-NMMA / Dexamethasone |
Table 3: Anticancer Activity of this compound
| Cell Line | Assay | Parameter | Result | Reference Compound |
| MCF-7 (Breast Cancer) | MTT Cell Viability | IC50 | Data not available | Doxorubicin / Tamoxifen |
Table 4: Neuroprotective Activity of this compound
| Cell Line | Stressor | Assay | Parameter | Result | Reference Compound |
| PC12 | Oxidative Stress (e.g., H2O2) | MTT Cell Viability | EC50 | Data not available | N-acetylcysteine (NAC) |
Table 5: Estrogenic Activity of this compound
| Receptor | Assay | Parameter | Result | Reference Compound |
| Estrogen Receptor α (ERα) | Competitive Binding | Ki | Data not available | 17β-Estradiol |
| Estrogen Receptor β (ERβ) | Competitive Binding | Ki | Data not available | 17β-Estradiol |
Note: "Data not available" indicates that specific quantitative values for this compound were not found in the searched literature. Researchers are encouraged to perform these assays to determine the specific bioactivity of their this compound samples.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to guide researchers in their experimental design.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay determines the free radical scavenging activity of this compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions of this compound in methanol.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of each this compound dilution.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Methanol is used as a blank, and a DPPH solution without the test compound serves as the control.
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.
Anti-Inflammatory Activity: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This protocol assesses the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
This compound
-
RAW 264.7 macrophage cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
LPS (Lipopolysaccharide)
-
Griess Reagent
-
96-well cell culture plate
-
CO2 incubator
-
Microplate reader
Protocol:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS in a CO2 incubator at 37°C.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production.
-
After incubation, collect the cell culture supernatant.
-
To 50 µL of the supernatant, add 50 µL of Griess Reagent.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite is used to quantify the amount of nitrite, a stable product of NO.
-
Calculate the percentage of NO inhibition and determine the IC50 value.[1][2]
Anticancer Activity: MTT Cell Viability Assay in MCF-7 Cells
This assay evaluates the cytotoxic effect of this compound on human breast cancer cells (MCF-7).
Materials:
-
This compound
-
MCF-7 cells
-
DMEM
-
FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plate
-
CO2 incubator
-
Microplate reader
Protocol:
-
Culture MCF-7 cells in DMEM with 10% FBS.
-
Seed the cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.
-
Treat the cells with different concentrations of this compound for 24, 48, or 72 hours.
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability and determine the IC50 value.
Neuroprotective Activity: Assay in PC12 Cells
This protocol assesses the potential of this compound to protect neuronal-like PC12 cells from oxidative stress-induced cell death.
Materials:
-
This compound
-
PC12 cells
-
DMEM
-
Horse Serum and Fetal Bovine Serum
-
Hydrogen peroxide (H2O2) or other neurotoxins
-
MTT solution
-
DMSO
-
96-well cell culture plate
-
CO2 incubator
-
Microplate reader
Protocol:
-
Culture PC12 cells in DMEM supplemented with horse and fetal bovine serum.
-
Seed the cells in a 96-well plate and allow them to attach.
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).
-
Induce neuronal damage by exposing the cells to a neurotoxin like H2O2 for a defined duration.
-
Assess cell viability using the MTT assay as described in the anticancer protocol.
-
Calculate the percentage of neuroprotection and determine the EC50 value, the concentration of this compound that provides 50% of the maximum protection.[3]
Estrogenic Activity: Estrogen Receptor Competitive Binding Assay
This assay determines the binding affinity of this compound to estrogen receptors (ERα and ERβ).
Materials:
-
This compound
-
Recombinant human ERα and ERβ
-
[3H]-Estradiol (radiolabeled estradiol)
-
Scintillation fluid and counter
-
Assay buffer
Protocol:
-
Incubate a fixed concentration of recombinant ERα or ERβ with a fixed concentration of [3H]-Estradiol in the presence of increasing concentrations of unlabeled this compound.
-
Allow the binding reaction to reach equilibrium.
-
Separate the receptor-bound from the free [3H]-Estradiol using a method like hydroxylapatite precipitation or size-exclusion chromatography.
-
Quantify the amount of receptor-bound [3H]-Estradiol using a scintillation counter.
-
The concentration of this compound that displaces 50% of the [3H]-Estradiol binding (IC50) is determined.
-
The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways potentially modulated by this compound and typical experimental workflows are provided below using Graphviz (DOT language).
Figure 1. Workflow for DPPH Radical Scavenging Assay.
Figure 2. Workflow for Nitric Oxide Production Assay.
Figure 3. Potential NF-κB Signaling Inhibition by this compound.
Figure 4. Potential Nrf2 Signaling Activation by this compound.
References
Application Notes and Protocols for the Development of Analytical Standards for Isosojagol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of analytical standards for Isosojagol, a naturally occurring coumestan with potential pharmacological activities. The following sections detail protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, and insights into its potential biological signaling pathways.
High-Performance Liquid Chromatography (HPLC) for this compound Quantification
This section outlines a general method for the development and validation of a reversed-phase HPLC method for the quantification of this compound in various matrices, including plant extracts and biological fluids.[1][2][3][4][5] The method is based on established protocols for isoflavone analysis.[1][2][3][4][5]
Experimental Protocol: HPLC-UV
Objective: To develop and validate a robust HPLC-UV method for the quantification of this compound.
Materials:
-
This compound Certified Reference Material (CRM) - Note: A commercially available CRM is essential for accurate quantification. Researchers may need to source this from specialized suppliers of phytochemical standards.
-
HPLC grade acetonitrile, methanol, and water
-
Formic acid or acetic acid (for mobile phase modification)
-
C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC system with UV detector
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound CRM in methanol or DMSO at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
-
Sample Preparation (General Guideline - adapt for specific matrix):
-
Plant Material: Extract a known weight of dried, powdered plant material with a mixture of acetonitrile and water (e.g., 80:20 v/v) using sonication or shaking.[6] Centrifuge and filter the extract through a 0.45 µm syringe filter.
-
Biological Fluids (e.g., Plasma): Perform a protein precipitation step by adding three volumes of cold acetonitrile to one volume of plasma. Vortex, centrifuge to pellet the proteins, and collect the supernatant. Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-90% B (linear gradient)
-
25-30 min: 90% B (isocratic)
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm (or at the specific λmax of this compound if determined).
-
-
Method Validation:
Data Presentation: HPLC Method Validation Parameters (Hypothetical Data)
| Parameter | Specification | Hypothetical Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 0.1 - 100 µg/mL | 0.1 - 100 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 99.5% |
| Precision (RSD%) | < 2% | 1.2% |
| LOD | Signal-to-Noise Ratio of 3:1 | 0.03 µg/mL |
| LOQ | Signal-to-Noise Ratio of 10:1 | 0.1 µg/mL |
Experimental Workflow: HPLC Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification
For the quantification of this compound in complex biological matrices where high sensitivity and selectivity are required, an LC-MS/MS method is recommended.
Experimental Protocol: LC-MS/MS
Objective: To develop a highly sensitive and selective LC-MS/MS method for the quantification of this compound in biological samples.[7][8]
Materials:
-
This compound Certified Reference Material (CRM)
-
Internal Standard (IS), e.g., a stable isotope-labeled this compound or a structurally similar compound not present in the sample.
-
LC-MS grade solvents (acetonitrile, methanol, water) and formic acid.
-
A triple quadrupole mass spectrometer coupled with an HPLC or UPLC system.
Procedure:
-
Standard and Sample Preparation: Prepare standards and samples as described in the HPLC section, including the addition of the internal standard to all samples and standards.
-
LC-MS/MS Conditions:
-
LC System: UPLC system with a C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: (A) 0.1% formic acid in water, (B) 0.1% formic acid in acetonitrile.
-
Gradient: A fast gradient to elute this compound within a few minutes.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode (to be optimized).
-
MRM Transitions: Determine the precursor ion ([M-H]⁻ or [M+H]⁺) and the most abundant product ions of this compound and the IS through infusion and fragmentation experiments.
-
Data Presentation: Hypothetical MRM Transitions for this compound
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| This compound | To be determined | To be determined | To be determined | To be optimized |
| Internal Standard | To be determined | To be determined | To be determined | To be optimized |
Logical Relationship: LC-MS/MS Method Development
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound.[9][10][11][12]
Experimental Protocol: 1H and 13C NMR
Objective: To obtain and assign the ¹H and ¹³C NMR spectra of this compound for structural verification.
Materials:
-
Purified this compound sample (>95% purity)
-
Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)
-
NMR spectrometer (≥400 MHz)
Procedure:
-
Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent.
-
Acquire ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra.
-
Process the spectra and assign the chemical shifts of all protons and carbons in the molecule.
Data Presentation: Expected ¹H NMR Chemical Shift Ranges for Isoflavonoids
| Proton Type | Approximate Chemical Shift (ppm) |
| Aromatic Protons | 6.0 - 8.5 |
| Olefinic Protons | 5.0 - 6.5 |
| Methoxyl Protons | 3.5 - 4.0 |
| Methylene Protons | 2.5 - 3.5 |
| Methyl Protons | 0.8 - 1.5 |
Potential Signaling Pathways of this compound
While specific signaling pathways for this compound are not yet fully elucidated, based on the activities of structurally related coumestans and isoflavones, several pathways can be hypothesized as potential targets. Coumestans have been reported to modulate signaling pathways including PI3K/AKT, MAPK, NF-κB, and JAK/STAT.[[“]] Coumestrol, a related coumestan, has been shown to modulate the m-TOR/PI3K/AKT signaling pathway.[6] Furthermore, compounds with structural similarities have been shown to inhibit the Sonic Hedgehog (Shh) signaling pathway, which is crucial in embryonic development and can be aberrantly activated in some cancers.[14][15]
Hypothesized Signaling Pathway: Inhibition of an Oncogenic Pathway
This diagram illustrates a potential mechanism where this compound inhibits a cell surface receptor, leading to the downregulation of a signaling cascade and ultimately suppressing cellular responses like proliferation and survival. Further experimental validation is required to confirm the specific molecular targets and pathways of this compound.
References
- 1. Development and validation of a RP-HPLC method for quantification of isoflavone aglycones in hydrolyzed soy dry extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Total Soy Isoflavones in Dietary Supplements, Supplement Ingredients, and Soy Foods by High-Performance Liquid Chromatography with Ultraviolet Detection: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of isoflavone aglycones variability in soy food supplements using a validated HPLC-UV method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Plant derived coumestrol phytochemical targets human skin carcinoma cells by inducing mitochondrial-mediated apoptosis, cell cycle arrest, inhibition of cell migration and invasion and modulation of m-TOR/PI3K/AKT signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. amitpatel745.wordpress.com [amitpatel745.wordpress.com]
- 9. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 10. NMR Spectroscopy [www2.chemistry.msu.edu]
- 11. primescholars.com [primescholars.com]
- 12. mdpi.com [mdpi.com]
- 13. consensus.app [consensus.app]
- 14. Efficacy and safety of sonic hedgehog pathway inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of Isoxazolyl Steroids on Key Genes of Sonic Hedgehog Cascade Expression in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Isosojagol: Application Notes and Protocols for Mechanism of Action Studies
A Note to the Researcher: Scientific literature dedicated specifically to the mechanism of action of Isosojagol is currently limited. This compound is classified as a prenylated coumestan, a subclass of isoflavonoids. The following application notes and protocols are based on the established biological activities of these broader classes of compounds. The proposed mechanisms and experimental designs are therefore predictive and intended to serve as a foundational guide for investigating the bioactivity of this compound.
Introduction
This compound, with the chemical structure 3,9-dihydroxy-10-(3-methylbut-2-en-1-yl)-6H-benzofuro[3,2-c]chromen-6-one, is a naturally occurring prenylated isoflavonoid belonging to the coumestan family. Compounds in this class are recognized for a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. The presence of a prenyl group is often associated with enhanced biological activity and increased affinity for cellular membranes. These characteristics suggest that this compound is a promising candidate for further investigation in drug discovery and development.
This document provides a detailed overview of the potential mechanisms of action of this compound and comprehensive protocols for their investigation.
Application Notes
Anti-Inflammatory Activity
Postulated Mechanism: Like other coumestans and prenylated isoflavonoids, this compound is hypothesized to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The primary targets are likely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.
-
NF-κB Pathway Inhibition: In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines (e.g., TNF-α, IL-6, IL-1β). This compound may inhibit this pathway by preventing the phosphorylation of IκBα, thus blocking NF-κB nuclear translocation.
-
MAPK Pathway Modulation: The MAPK family, including ERK, JNK, and p38, plays a crucial role in cellular responses to external stressors and inflammatory signals. These kinases are involved in the activation of transcription factors that regulate the expression of inflammatory mediators. This compound may suppress the phosphorylation of ERK, JNK, and/or p38, leading to a downstream reduction in inflammatory gene expression.
Antioxidant Activity
Postulated Mechanism: The antioxidant properties of isoflavonoids are well-documented. This compound is expected to exhibit antioxidant effects through two primary mechanisms:
-
Direct Radical Scavenging: The phenolic hydroxyl groups in the structure of this compound can donate hydrogen atoms to neutralize free radicals, such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby mitigating oxidative stress.
-
Upregulation of Endogenous Antioxidant Enzymes: this compound may enhance the expression and activity of cellular antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). This is often mediated through the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant response element) signaling pathway.
Data Presentation
The following tables present hypothetical quantitative data that could be expected from the experimental protocols described below. These are for illustrative purposes to guide data interpretation.
Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | NO Production (µM) | % Inhibition |
| Control (untreated) | - | 1.5 ± 0.2 | - |
| LPS (1 µg/mL) | - | 35.8 ± 2.1 | 0 |
| This compound + LPS | 1 | 28.9 ± 1.8 | 19.3 |
| This compound + LPS | 5 | 18.2 ± 1.5 | 49.2 |
| This compound + LPS | 10 | 9.7 ± 1.1 | 72.9 |
| This compound + LPS | 25 | 4.1 ± 0.5 | 88.6 |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-Stimulated THP-1 Cells
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (untreated) | - | 50 ± 8 | 35 ± 6 |
| LPS (1 µg/mL) | - | 1250 ± 98 | 980 ± 75 |
| This compound + LPS | 10 | 780 ± 65 | 610 ± 52 |
| This compound + LPS | 25 | 350 ± 41 | 270 ± 33 |
Table 3: Antioxidant Capacity of this compound
| Assay | IC50 (µM) |
| DPPH Radical Scavenging | 15.4 ± 1.2 |
| ABTS Radical Scavenging | 9.8 ± 0.9 |
| Superoxide Anion Scavenging | 22.1 ± 2.5 |
Experimental Protocols
Protocol 1: Determination of Anti-inflammatory Activity in Macrophages
Objective: To investigate the effect of this compound on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 or THP-1 cell line
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent for Nitric Oxide (NO) assay
-
ELISA kits for TNF-α and IL-6
-
MTT or WST-1 reagent for cell viability assay
-
96-well cell culture plates
Procedure:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 or THP-1 cells in appropriate medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight. For THP-1 monocytes, differentiate into macrophages by treating with PMA (phorbol 12-myristate 13-acetate) for 48 hours prior to the experiment.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour. Include a vehicle control (DMSO).
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group (no LPS) and a positive control group (LPS only).
-
-
Cell Viability Assay:
-
After the 24-hour incubation, assess cell viability using the MTT or WST-1 assay according to the manufacturer's instructions to ensure that the observed effects are not due to cytotoxicity.
-
-
Nitric Oxide (NO) Assay:
-
Collect the cell culture supernatant.
-
Mix 50 µL of supernatant with 50 µL of Griess Reagent in a new 96-well plate.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 540 nm. Calculate the NO concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Use the collected cell culture supernatant.
-
Perform ELISA for TNF-α and IL-6 according to the manufacturer's protocols.
-
Protocol 2: Western Blot Analysis of NF-κB and MAPK Signaling Pathways
Objective: To determine the effect of this compound on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.
Materials:
-
6-well cell culture plates
-
This compound and LPS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with this compound and/or LPS as described in Protocol 1 (adjust incubation times as needed for phosphorylation events, e.g., 15-60 minutes for MAPK and IκBα phosphorylation).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to the total protein or a loading control (β-actin).
-
Protocol 3: Assessment of Antioxidant Capacity
Objective: To evaluate the direct radical scavenging activity of this compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Methanol or ethanol
-
96-well plates
-
Spectrophotometer
Procedure (DPPH Assay):
-
Preparation of DPPH Solution:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
-
Assay:
-
Add 100 µL of various concentrations of this compound (in methanol) to the wells of a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.
-
-
IC50 Determination:
-
Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
(A similar protocol can be followed for the ABTS assay, with appropriate preparation of the ABTS radical cation solution.)
Visualizations
Application of Isosojagol in Functional Food Research: An Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isosojagol is a naturally occurring prenylated coumestan, a class of isoflavonoids found in certain plants, including species of the Sophora genus and in scarlet beans.[1][2][3] As a member of the isoflavonoid family, this compound is recognized for its potential antioxidant and anti-inflammatory properties, making it a compound of interest for the development of functional foods aimed at promoting health and preventing chronic diseases.[1][4][5][6] Functional foods are designed to offer health benefits beyond basic nutrition.[7] The inclusion of bioactive compounds like this compound is a key area of research in this field.
This document provides an overview of the current understanding of this compound and its potential applications in functional food research. However, it is important to note that while the compound has been identified and shows promise, publicly available research detailing its specific applications in functional foods, including quantitative efficacy data and standardized experimental protocols, is currently limited.
Chemical Properties
| Property | Value |
| Chemical Formula | C20H16O5[1] |
| Molecular Weight | 336.34 g/mol [1] |
| Class | Coumestan (a type of Isoflavonoid)[2][3] |
| Natural Sources | Sophora species, Scarlet Beans (Phaseolus coccineus)[1][3] |
Potential Functional Properties of this compound
Based on its classification as a prenylated isoflavonoid, this compound is presumed to exhibit antioxidant and anti-inflammatory activities.[1][4][6]
Antioxidant Activity
Isoflavonoids are known to act as antioxidants by scavenging free radicals and reducing oxidative stress, which is implicated in numerous chronic diseases.[8][9] The antioxidant capacity of flavonoids is often attributed to their chemical structure, which allows them to donate hydrogen atoms to free radicals, thereby neutralizing them.
Anti-inflammatory Effects
Chronic inflammation is a key factor in the pathogenesis of many diseases. Isoflavones have been shown to exert anti-inflammatory effects by modulating various signaling pathways involved in the inflammatory response.[6][10] A primary mechanism is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in regulating the expression of pro-inflammatory genes.[10]
Signaling Pathways
While specific signaling pathways for this compound have not been detailed in the available literature, the general mechanisms for the anti-inflammatory and antioxidant effects of isoflavonoids are well-documented.
General Anti-inflammatory Signaling Pathway for Isoflavonoids
Caption: General anti-inflammatory mechanism of isoflavonoids via inhibition of the NF-κB pathway.
General Antioxidant Action Workflow
Caption: Workflow of this compound's potential antioxidant action by scavenging reactive oxygen species.
Experimental Protocols
Due to the lack of specific published studies on this compound, detailed experimental protocols for its application are not available. However, researchers can adapt standard assays used for evaluating the antioxidant and anti-inflammatory properties of other isoflavonoids.
In Vitro Antioxidant Activity Assays
Standard methods to assess antioxidant capacity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay.[4][11]
Example Protocol: DPPH Radical Scavenging Assay
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare a fresh solution of DPPH in methanol.
-
-
Assay Procedure:
-
Add various concentrations of the this compound stock solution to a 96-well plate.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
Ascorbic acid or Trolox can be used as a positive control.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity.
-
Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
-
In Vitro Anti-inflammatory Activity Assays
Cell-based assays are commonly used to evaluate anti-inflammatory potential. Macrophage cell lines (e.g., RAW 264.7) are often stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
Example Protocol: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
-
Cell Culture:
-
Culture RAW 264.7 macrophages in appropriate media and conditions.
-
Seed the cells in a 96-well plate and allow them to adhere.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).
-
-
NO Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of nitrite (a stable product of NO) using the Griess reagent system.
-
Measure the absorbance at a specific wavelength (e.g., 540 nm).
-
-
Data Analysis:
-
Generate a standard curve using sodium nitrite.
-
Calculate the concentration of nitrite in the samples.
-
Determine the inhibitory effect of this compound on NO production.
-
A Note on Sojagol: A Related Compound
Research on "Sojagol," another coumestan found in mung beans (Vigna radiata), may offer some insights.[1][12] Studies on mung bean extracts containing Sojagol have reported anti-inflammatory and antioxidant effects.[1] It is important not to conflate the properties of Sojagol with this compound, but the research on Sojagol may provide a basis for designing future studies on this compound.
Future Directions and Conclusion
This compound presents a promising avenue for functional food development due to its potential antioxidant and anti-inflammatory properties. However, significant research is required to substantiate these claims and to understand its efficacy and safety for human consumption. Future studies should focus on:
-
Isolation and purification of this compound in sufficient quantities for robust in vitro and in vivo studies.
-
Comprehensive evaluation of its antioxidant and anti-inflammatory activities using a battery of standardized assays to determine its potency and mechanisms of action.
-
Investigation of its bioavailability and metabolism to understand how it is absorbed and utilized by the body.
-
Incorporation into food matrices to assess its stability and bioactivity after processing and during storage.
-
Preclinical and clinical trials to establish its safety and efficacy in humans.
References
- 1. scispace.com [scispace.com]
- 2. Prenylated isoflavonoids from plants as selective estrogen receptor modulators (phytoSERMs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 4. Structural Characterization and Evaluation of the Antioxidant Activity of Phenolic Compounds from Astragalus taipaishanensis and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Flavonoids as Potential Anti-Inflammatory Molecules: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional Foods Enriched With Bioactive Compounds: Therapeutic Potential and Technological Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immune regulation and anti-inflammatory effects of isogarcinol extracted from Garcinia mangostana L. against collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Coumestan inhibits radical-induced oxidation of DNA: is hydroxyl a necessary functional group? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Mung bean as a potent emerging functional food having anticancer therapeutic potential: Mechanistic insight and recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Isosojagol Synthesis
Welcome to the technical support center for Isosojagol synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges, particularly low yield, during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for this compound?
A1: A common strategy involves a multi-step synthesis that can be broadly divided into three key stages:
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Formation of a deoxybenzoin intermediate: This typically involves the acylation of a substituted phenol with a phenylacetic acid derivative. For this compound, this would be the reaction between resorcinol and a 2',4'-dimethoxyphenylacetic acid derivative.
-
Construction of the isoflavone/isoflavanone core: The deoxybenzoin is then cyclized to form the central chromone ring. The Allan-Robinson reaction is a classic example of a reaction type used to form isoflavone structures.
-
Formation of the pterocarpan skeleton: This involves the reduction of the isoflavone to an isoflavan, followed by a final intramolecular cyclization to yield the characteristic tetracyclic pterocarpan structure of this compound.
Q2: I am observing a low yield in the first step, the formation of the deoxybenzoin intermediate. What are the likely causes?
A2: Low yields in the Friedel-Crafts acylation to form the deoxybenzoin intermediate can stem from several factors:
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Poor activation of the acylating agent: Ensure your Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂) is fresh and anhydrous.
-
Substrate decomposition: Phenolic substrates can be sensitive to strong Lewis acids. Consider using milder conditions or protecting the hydroxyl groups.
-
Incorrect stoichiometry: An excess of the catalyst or the acylating agent can lead to side reactions.
-
Reaction temperature: These reactions are often temperature-sensitive. Ensure you are maintaining the optimal temperature for your specific substrates and catalyst.
Q3: My isoflavone formation is not proceeding as expected. What should I check?
A3: Challenges in forming the isoflavone core can be due to:
-
Inefficient cyclization: The cyclizing agent (e.g., a dehydrating agent or a specific reagent for the Allan-Robinson reaction) may be old or used in insufficient quantity.
-
Side reactions: The deoxybenzoin intermediate may undergo other reactions if the conditions are not optimal.
-
Purity of the starting material: Ensure your deoxybenzoin is pure, as impurities can interfere with the cyclization.
Q4: The final cyclization to the pterocarpan is giving me a complex mixture of products. How can I improve the selectivity?
A4: The final ring closure is a critical step and can be prone to issues:
-
Stereocontrol: The reduction of the isoflavone to the isoflavan can produce different stereoisomers. The stereochemistry of the isoflavan precursor is crucial for the subsequent cyclization. Ensure your reduction method provides the desired diastereomer.
-
Leaving group on the precursor: The efficiency of the cyclization can depend on the nature of the leaving group at the benzylic position of the isoflavan.
-
Reaction conditions for cyclization: The choice of acid or base catalyst and the solvent can significantly impact the outcome of the intramolecular cyclization.
Troubleshooting Guide for Low Yield
Problem: Low overall yield of this compound
To systematically troubleshoot a low overall yield, it is best to analyze each key step of the synthesis. Below is a breakdown of potential issues and solutions for a representative synthetic route.
Experimental Workflow for this compound Synthesis
Caption: A representative workflow for the multi-step synthesis of this compound.
Troubleshooting Flowchart for Low Yield
Caption: A logical flowchart to diagnose and address low yield in this compound synthesis.
Data Presentation: Optimizing the Cyclization Step
The final cyclization of the isoflavan precursor is often a step with significant potential for yield improvement. Below is a sample table illustrating how to present data from optimization experiments for this step.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | p-TsOH (10) | Toluene | 110 | 12 | 35 |
| 2 | p-TsOH (20) | Toluene | 110 | 12 | 42 |
| 3 | p-TsOH (20) | Dioxane | 100 | 12 | 38 |
| 4 | BF₃·OEt₂ (1.2 eq) | CH₂Cl₂ | 25 | 6 | 55 |
| 5 | BF₃·OEt₂ (1.2 eq) | CH₂Cl₂ | 0 | 8 | 62 |
| 6 | PPh₃/DEAD | THF | 0 | 4 | 48 |
This is a representative table with hypothetical data.
Experimental Protocols
Representative Protocol for Deoxybenzoin Intermediate Synthesis
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add resorcinol (1.0 eq) and anhydrous dichloromethane (CH₂Cl₂).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Catalyst Addition: Slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃, 1.2 eq), portion-wise, maintaining the temperature below 5 °C.
-
Acylating Agent Addition: Dissolve 2',4'-dimethoxyphenylacetyl chloride (1.1 eq) in anhydrous CH₂Cl₂ and add it dropwise to the reaction mixture over 30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 12 hours.
-
Workup: Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Extraction: Extract the aqueous layer with CH₂Cl₂ (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Representative Protocol for Isoflavanone Formation
-
Reaction Setup: To a solution of the deoxybenzoin intermediate (1.0 eq) in methanol, add paraformaldehyde (2.5 eq) and a secondary amine like diethylamine (2.0 eq).
-
Reflux: Heat the mixture to reflux and monitor the reaction by TLC.
-
Workup: Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by recrystallization or column chromatography to yield the isoflavanone.
Representative Protocol for Pterocarpan (this compound) Formation
-
Reduction to Isoflavan: Dissolve the isoflavanone (1.0 eq) in a suitable solvent like methanol or tetrahydrofuran (THF). Cool to 0 °C and add a reducing agent such as sodium borohydride (NaBH₄, 2.0 eq) portion-wise. Stir until the reaction is complete (monitored by TLC). Quench the reaction with water and extract the product.
-
Cyclization: Dissolve the crude isoflavan in an anhydrous solvent such as CH₂Cl₂ under a nitrogen atmosphere. Cool to 0 °C and add a Lewis acid (e.g., BF₃·OEt₂, 1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for the specified time.
-
Workup and Purification: Quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the layers and extract the aqueous phase with CH₂Cl₂. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography to obtain this compound.
Improving the efficiency of Isosojagol extraction
Welcome to the technical support center for Isosojagol extraction. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving the efficiency and success of your extraction experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for extracting this compound?
A1: Modern extraction techniques such as Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are generally more efficient than conventional methods.[1][2][3] UAE, for instance, can quantitatively extract isoflavones from soybeans in 20 minutes using 50% ethanol at 60°C.[4][5] MAE has also been optimized for high reproducibility, with ideal conditions identified as using 50% ethanol at 50°C for 20 minutes.[1] Conventional methods like maceration and Soxhlet extraction are also used but often require longer extraction times and larger solvent volumes.[2]
Q2: Which solvents are best suited for this compound extraction?
A2: The choice of solvent is critical and depends on the extraction technique. For isoflavones like this compound, polar solvents are effective. Mixtures of ethanol or methanol with water are commonly used.[1][6] For example, 50% ethanol has been identified as an optimal extracting solvent for both UAE and MAE.[1][4][5] The polarity of the solvent is a key factor in the solubility of the target compound.[7]
Q3: How can I quantify the amount of this compound in my extract?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a reliable and widely used method for quantifying isoflavones.[8] A validated HPLC method might use a C18 column, a mobile phase of acetonitrile and 0.1% acetic acid, with detection at 254 nm.[8] Other techniques like Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) can also be used for sensitive and specific quantification.
Q4: Can this compound degrade during the extraction process?
A4: Yes, this compound, like other bioactive compounds, can be sensitive to high temperatures and prolonged extraction times. High temperatures can increase the risk of thermal degradation.[2] While higher temperatures can improve solubility and diffusion, excessively high temperatures may lead to the decomposition of thermolabile components.[2] This is a key consideration when choosing between methods like Soxhlet, which uses high heat over long periods, and newer methods like MAE or UAE which can be performed at lower temperatures for shorter durations.[1][2][4]
Troubleshooting Guide
Issue 1: Low Extraction Yield
-
Possible Cause: Sub-optimal extraction parameters.
-
Solution: Systematically optimize parameters such as solvent composition, temperature, extraction time, and solvent-to-solid ratio. For UAE, optimal conditions have been found to be 50% ethanol, a temperature of 60°C, and a 20-minute extraction time.[4][5] For MAE, optimized conditions include 50% ethanol, a temperature of 50°C, and a 20-minute extraction time.[1] The solvent-to-solid ratio is also crucial; a higher ratio generally increases yield, but excessive solvent can complicate downstream processing.[2]
-
-
Possible Cause: Insufficient cell wall disruption.
-
Solution: Ensure the plant material is ground to a fine, consistent particle size. Smaller particles increase the surface area for solvent penetration.[2] Advanced methods like UAE and MAE inherently aid in disrupting cell walls through cavitation and localized heating, respectively, releasing intracellular contents more effectively.[1]
-
-
Possible Cause: Incomplete extraction.
-
Solution: Consider performing a second extraction step. While the majority of the target compound is typically recovered in the first extraction, a second pass can recover residual amounts.
-
Issue 2: Formation of an Emulsion During Liquid-Liquid Extraction/Purification
-
Possible Cause: Presence of surfactant-like compounds (e.g., phospholipids, proteins) in the crude extract.
-
Solution 1 (Prevention): Instead of vigorous shaking in a separatory funnel, use gentle swirling. This maintains the contact surface area between the two phases while reducing the agitation that causes emulsions.
-
Solution 2 (Disruption): Add a brine solution (salting out) to increase the ionic strength of the aqueous layer, which can force the separation of phases.
-
Solution 3 (Disruption): Add a small amount of a different organic solvent to alter the polarity and help solubilize the emulsifying agents into one of the layers.
-
Solution 4 (Physical Separation): Use centrifugation to break the emulsion or filter the mixture through glass wool or a phase separation filter paper.
-
Issue 3: Co-extraction of Impurities
-
Possible Cause: The solvent is not selective enough.
-
Solution: Adjust the polarity of the solvent system. For example, changing the ethanol-to-water ratio can help target this compound more specifically. A preliminary extraction with a non-polar solvent like hexane can be performed to remove lipids and waxes before the main extraction.
-
-
Possible Cause: Crude extract contains significant debris.
-
Solution: After homogenization in the extraction solvent, centrifuge the mixture at high speed (e.g., 12,000 x g) to pellet insoluble material before proceeding with the extraction. The resulting supernatant can then be filtered to remove any remaining fine particles.
-
Data Presentation: Comparison of Extraction Methods
The following tables summarize quantitative data from various studies on isoflavone extraction, providing a baseline for experimental design.
Table 1: Ultrasound-Assisted Extraction (UAE) Parameters
| Parameter | Optimized Value | Source Material | Notes |
|---|---|---|---|
| Solvent | 50% Ethanol | Soybeans | Showed improved efficiency over other solvents.[4][5] |
| Temperature | 60°C | Soybeans | Increasing temperature from 10°C to 60°C improved yield.[5] |
| Time | 20 minutes | Soybeans | Sufficient for quantitative extraction.[4][5] |
| Amplitude | 77% | Cashew Leaves | Parameter optimized for phenolic compounds. |
Table 2: Microwave-Assisted Extraction (MAE) Parameters
| Parameter | Optimized Value | Source Material | Notes |
|---|---|---|---|
| Solvent | 50% Ethanol | Soybeans | Optimized for quantitative recoveries.[1] |
| Temperature | 50°C | Soybeans | Higher temperatures can convert other isoflavones to aglycone form.[1] |
| Time | 20 minutes | Soybeans | Optimized for quantitative recoveries.[1] |
| Sample Size | 0.5 g | Soybeans | Optimized parameter for the specified method.[1] |
| Solvent | 80% Ethanol | Licorice Root | Optimal for phenolic compounds. |
| Time | 5-6 minutes | Licorice Root | Significantly faster than conventional methods. |
| Liquid/Solid Ratio | 12.7:1 | Licorice Root | Optimized for phenolic compounds. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is based on optimized methods for extracting isoflavones from soybeans.[4][5]
-
Sample Preparation: Dry the source material (e.g., soybean flour) and grind it to a fine powder (e.g., 80 mesh).
-
Extraction Setup: Place a defined amount of the powdered sample (e.g., 10 g) into a beaker.
-
Solvent Addition: Add the extraction solvent, 80% ethanol, at a specified solvent-to-solid ratio (e.g., 20:1, v/w).
-
Sonication: Place the beaker in an ultrasonic bath or use an ultrasonic probe. Perform the extraction at a controlled temperature (e.g., 35 ± 5°C) and amplitude (e.g., 77%) for a set duration (e.g., 31 minutes).
-
Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Concentration: Evaporate the solvent from the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
-
Storage: Store the dried crude extract in a desiccator until further analysis or purification.
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
This protocol is based on optimized methods for isoflavone extraction.[1]
-
Sample Preparation: Prepare a dried, powdered sample as described in the UAE protocol.
-
Extraction Setup: Weigh a specific amount of the sample (e.g., 0.5 g) into a microwave-safe extraction vessel.[1]
-
Solvent Addition: Add the optimized extraction solvent, 50% ethanol.[1]
-
Microwave Irradiation: Place the vessel in a microwave extractor. Set the parameters to the optimized conditions: temperature at 50°C and extraction time of 20 minutes.[1]
-
Cooling and Filtration: After the extraction cycle is complete, allow the vessel to cool to room temperature. Filter the extract to remove solid plant material.
-
Concentration: Remove the solvent from the extract using a rotary evaporator to yield the crude this compound extract.
Visualizations
Caption: Experimental workflow for this compound extraction and analysis.
References
- 1. Cellular and molecular mechanisms of Hedgehog signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Therapeutic Potential of Isoxazole-(Iso)oxazole Hybrids: Three Decades of Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular cholesterol directly activates Smoothened in Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cells control energy metabolism via hedgehog signalling pathway [mpg.de]
- 8. Occurrence, biological activity and metabolism of 6-shogaol - Food & Function (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Isosojagol Quantification & Matrix Effect Mitigation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Isosojagol. The information provided is tailored to address common challenges, with a focus on mitigating matrix effects in bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound quantification?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] In simpler terms, other molecules in your sample can either suppress or enhance the signal of this compound, leading to inaccurate quantification.[2] This can result in underestimation or overestimation of the true concentration. Common sources of matrix effects in biological samples include phospholipids, salts, and metabolites.[1]
Q2: How can I detect the presence of matrix effects in my assay?
A2: The most common method to assess matrix effects is the post-extraction spike method. This involves comparing the analyte's response in a blank matrix extract that has been spiked with the analyte to the response of the analyte in a neat solution at the same concentration. A significant difference in response indicates the presence of matrix effects. Another qualitative method is post-column infusion, where a constant flow of the analyte solution is introduced into the mass spectrometer after the analytical column. A dip or rise in the baseline signal upon injection of a blank matrix extract indicates ion suppression or enhancement, respectively.
Q3: What are the primary strategies to minimize matrix effects for this compound analysis?
A3: The three main strategies to combat matrix effects are:
-
Effective Sample Preparation: To remove interfering components from the sample. Techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation (PPT) are commonly used.[3][4]
-
Chromatographic Separation: Optimizing the UPLC/HPLC method to chromatographically separate this compound from matrix components.
-
Use of an Internal Standard (IS): A suitable internal standard, ideally a stable isotope-labeled (SIL) version of this compound, can compensate for matrix effects as it will be affected in the same way as the analyte.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing | 1. Column degradation. 2. Incompatible mobile phase pH. 3. Co-eluting interferences. | 1. Replace the guard column or analytical column. 2. Adjust the mobile phase pH to ensure this compound is in a single ionic form. 3. Optimize the gradient to better separate the analyte from interferences. |
| High Variability in Results (Poor Precision) | 1. Inconsistent sample preparation. 2. Significant and variable matrix effects between samples. 3. Instrument instability. | 1. Automate sample preparation steps where possible. Ensure consistent timing and volumes. 2. Employ a more rigorous sample cleanup method (e.g., switch from PPT to SPE). Use a stable isotope-labeled internal standard. 3. Perform system suitability tests before each run. Check for leaks and ensure stable spray in the MS source. |
| Low Analyte Recovery | 1. Inefficient extraction during sample preparation. 2. Analyte degradation. 3. Strong ion suppression. | 1. Optimize the extraction solvent or SPE sorbent and elution solvent. 2. Investigate the stability of this compound under the extraction and storage conditions. 3. Improve sample cleanup to remove suppressing agents. Dilute the sample if sensitivity allows. |
| Signal Intensity Drifts During an Analytical Run | 1. Buildup of matrix components on the column or in the MS source. 2. Change in mobile phase composition. | 1. Implement a column wash step at the end of each injection or periodically within the run. Clean the MS source. 2. Ensure mobile phases are well-mixed and degassed. |
Experimental Protocols
The following is a representative experimental protocol for the quantification of this compound in human plasma, based on established methods for similar isoflavones.[5][6]
Sample Preparation: Solid-Phase Extraction (SPE)
-
Pre-treatment: To 100 µL of plasma, add 10 µL of an internal standard working solution (e.g., this compound-d4). Add 200 µL of 0.1 M acetate buffer (pH 5.0).
-
Enzymatic Hydrolysis (if measuring total this compound): Add 10 µL of β-glucuronidase/sulfatase from Helix pomatia and incubate at 37°C for 2 hours to hydrolyze conjugated metabolites.[7]
-
SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by washing with 1 mL of methanol followed by 1 mL of 0.1 M acetate buffer (pH 5.0).
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound and the internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
UPLC-MS/MS Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
MRM Transitions: To be determined by infusing a standard solution of this compound and its internal standard.
Quantitative Data Summary
The following table summarizes typical validation parameters for a UPLC-MS/MS method for isoflavone quantification, which would be applicable to an this compound assay.[5]
| Parameter | Typical Acceptance Criteria | Example Performance Data for a Similar Isoflavone (Daidzein) |
| Linearity (r²) | > 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10 | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% | -5.2% to 8.5% |
| Precision (%RSD) | < 15% | Intra-day: 4.1% - 7.8% Inter-day: 6.5% - 9.2% |
| Recovery (%) | Consistent and reproducible | 85% - 95% |
| Matrix Effect (%) | CV < 15% | 8.7% |
Visualizations
Caption: A typical experimental workflow for this compound quantification.
References
- 1. A New Detection Method for the Biomarkers of Soybean Isoflavones in Human Urine on the Basis of Packed‐Fiber Solid‐Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. gcms.cz [gcms.cz]
- 4. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. UPLC-MS-based analysis of human plasma for metabonomics using solvent precipitation or solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Simple and Rapid LC-MS/MS Method for Quantification of Total Daidzein, Genistein, and Equol in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Parameters for Isosojagol Separation
Welcome to our technical support center dedicated to providing researchers, scientists, and drug development professionals with comprehensive guidance on optimizing High-Performance Liquid Chromatography (HPLC) parameters for the separation of Isosojagol. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data tables to address specific challenges encountered during your chromatographic analyses.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for developing an HPLC method for this compound separation?
A good starting point for this compound separation is to use a reversed-phase C18 column with a gradient elution.[1][2][3] A common mobile phase combination is water and acetonitrile, with a small amount of acid like formic or acetic acid to improve peak shape.[1][3][4]
Q2: Which type of HPLC column is most suitable for this compound analysis?
Reversed-phase C18 columns are the most widely used and generally effective for the separation of isoflavones, including this compound.[1][2][3] Columns with a particle size of 3 to 5 µm and a length of 150 or 250 mm are frequently employed.[2]
Q3: What is the recommended detection wavelength for this compound?
Most isoflavones, including this compound, exhibit strong UV absorbance in the range of 254-262 nm.[1][2] Therefore, setting your UV detector within this range should provide good sensitivity. The optimal wavelength can be determined by obtaining a UV spectrum of a purified this compound standard.
Q4: Should I use an isocratic or gradient elution for this compound separation?
For samples containing multiple isoflavones or a complex matrix, a gradient elution is highly recommended.[1][2] A gradient allows for the effective separation of compounds with a range of polarities, improving resolution and reducing analysis time. An isocratic method may be sufficient if you are analyzing a relatively pure sample of this compound.
Q5: How can I improve the peak shape of this compound?
Peak tailing is a common issue in isoflavone analysis. Adding a small amount of acid, such as 0.1% formic acid or acetic acid, to the mobile phase can significantly improve peak symmetry by suppressing the ionization of silanol groups on the silica-based stationary phase.[3][4]
Troubleshooting Guides
This section provides solutions to common problems you may encounter during the HPLC separation of this compound.
Poor Peak Resolution or Co-elution
| Possible Cause | Suggested Solution |
| Inadequate Mobile Phase Composition | Modify the gradient profile. A shallower gradient can improve the separation of closely eluting peaks. You can also try switching the organic modifier (e.g., from acetonitrile to methanol) to alter selectivity. |
| Incorrect Column | Ensure you are using a high-quality C18 column with appropriate dimensions and particle size. If co-elution persists, consider a column with a different stationary phase chemistry (e.g., a phenyl-hexyl column). |
| Suboptimal Temperature | Vary the column temperature. Sometimes, a slight increase or decrease in temperature can significantly impact selectivity and resolution. |
| High Flow Rate | Reduce the flow rate. This can lead to better peak separation, although it will increase the analysis time. |
Peak Tailing
| Possible Cause | Suggested Solution |
| Secondary Interactions with Silanol Groups | Add an acidic modifier (0.1% formic acid or acetic acid) to the mobile phase to protonate the silanol groups and reduce unwanted interactions. |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. |
| Inappropriate Mobile Phase pH | Ensure the mobile phase pH is at least 2 pH units away from the pKa of this compound to maintain a consistent ionization state. |
Irreproducible Retention Times
| Possible Cause | Suggested Solution |
| Inadequate Column Equilibration | Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection, especially when using a gradient. |
| Mobile Phase Preparation Inconsistency | Prepare fresh mobile phase for each analysis and ensure accurate measurement of all components. |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant and consistent temperature throughout the analysis. |
| Pump Malfunction | Check the pump for leaks and ensure it is delivering a stable and accurate flow rate. |
Experimental Protocols
General Protocol for HPLC Analysis of this compound in Plant Extracts
This protocol provides a robust starting point for the separation of this compound. Optimization may be required based on your specific sample matrix and instrumentation.
1. Sample Preparation:
-
Extract the plant material with a suitable solvent such as 80% methanol or ethanol.
-
Centrifuge the extract to remove particulate matter.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program: A representative gradient is shown in the table below.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30-35 °C.
-
Detection: UV at 260 nm.
Representative Gradient Program:
| Time (min) | % Solvent A | % Solvent B |
| 0 | 90 | 10 |
| 20 | 70 | 30 |
| 35 | 50 | 50 |
| 40 | 10 | 90 |
| 45 | 10 | 90 |
| 50 | 90 | 10 |
| 60 | 90 | 10 |
Data Presentation
The following tables summarize typical HPLC parameters used for the separation of soy isoflavones, which can be adapted for this compound analysis.
Table 1: Commonly Used HPLC Columns for Isoflavone Separation
| Column Type | Dimensions (L x ID) | Particle Size (µm) |
| C18 | 250 mm x 4.6 mm | 5 |
| C18 | 150 mm x 4.6 mm | 5 |
| C18 | 150 mm x 2.1 mm | 3.5 |
Table 2: Representative Mobile Phase Compositions and Additives
| Organic Solvent | Aqueous Phase | Additive |
| Acetonitrile | Water | 0.1% Formic Acid |
| Acetonitrile | Water | 0.1% Acetic Acid |
| Methanol | Water | 0.1% Acetic Acid |
Visualizations
Troubleshooting Workflow for Poor Peak Resolution
Caption: Troubleshooting workflow for addressing poor peak resolution in HPLC.
Logical Relationships of HPLC Parameters for Method Optimization
Caption: Interplay of HPLC parameters in method optimization for desired performance.
References
Troubleshooting Isosojagol instability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the stability of Isosojagol in solution during laboratory experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution appears to have precipitated. What should I do?
A1: Precipitate formation is a common issue and can be attributed to several factors:
-
Low Solubility: this compound has very low predicted water solubility.[1] Ensure you are using an appropriate solvent. For initial stock solutions, organic solvents like DMSO, ethanol, or methanol are recommended. A study on related isoflavones used a mixture of DMSO and methanol for initial dissolution.[2]
-
Solvent Polarity Change: If you are diluting a stock solution (e.g., in DMSO) into an aqueous buffer, the drastic change in polarity can cause the compound to crash out of solution. Try to minimize the percentage of the organic stock solution in your final aqueous solution (typically ≤ 0.5%).
-
Temperature Effects: Solubility can decrease at lower temperatures. If you stored your solution at 4°C or -20°C, allow it to fully equilibrate to room temperature and vortex gently before use.
Q2: What is the recommended solvent for preparing this compound stock solutions?
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol (EtOH)
-
Methanol (MeOH)
For working solutions, these stock solutions can be further diluted in aqueous buffers or cell culture media. It is crucial to perform serial dilutions to avoid precipitation.
Q3: How should I store my this compound solutions to ensure stability?
A3: Proper storage is critical to prevent degradation. For the solid compound, store in a dry, dark place at -20°C for long-term storage (months to years) or 0-4°C for short-term use (days to weeks).[3]
For stock solutions:
-
Short-term (days to weeks): Store at 0-4°C.[3]
-
Long-term (months): Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C.[3]
Protect solutions from light, as flavonoids can be light-sensitive.
Q4: My experimental results are inconsistent. Could this be related to this compound instability?
A4: Yes, inconsistent results are a hallmark of compound instability. Degradation of this compound over the course of an experiment can lead to a decrease in its effective concentration, causing variability in biological assays.
-
Check for Degradation: Analyze your working solution by HPLC-UV at the beginning and end of your experiment to check for the appearance of new peaks or a decrease in the main this compound peak area.
-
pH Sensitivity: The stability of compounds with hydroxyl groups can be pH-dependent. If your experimental medium is acidic or basic, consider performing a preliminary stability test at that pH.
-
Oxidation: this compound has antioxidant properties, which means it is susceptible to oxidation.[3] This process can be accelerated by exposure to air and certain metal ions.[4] Prepare fresh working solutions for each experiment from a frozen stock to minimize oxidation.
Data and Protocols
Predicted Physicochemical Properties of this compound
The following table summarizes predicted properties that can influence this compound's behavior in solution.
| Property | Predicted Value | Source | Implication for Stability/Solubility |
| Water Solubility | 0.063 g/L | [1] | Very low; requires organic solvents for stock solutions. |
| logP | 4.63 | [1] | Indicates high lipophilicity; compound is more soluble in non-polar organic solvents. |
| pKa (Strongest Acidic) | 7.09 | [1] | The phenolic hydroxyl groups can be deprotonated at physiological or basic pH, which may alter solubility and stability. |
| Hydrogen Donor Count | 2 | [1] | Can participate in hydrogen bonding, influencing solvent interactions. |
| Hydrogen Acceptor Count | 3 | [1] | Can participate in hydrogen bonding, influencing solvent interactions. |
Experimental Protocol: Assessing this compound Stability by HPLC-UV
This protocol provides a general method to determine the stability of this compound in your experimental buffer.
Objective: To quantify the percentage of this compound remaining in solution over time under specific conditions (e.g., temperature, pH).
Materials:
-
This compound
-
DMSO (or other appropriate organic solvent)
-
Experimental buffer (e.g., PBS, cell culture medium)
-
HPLC system with a UV detector and a C18 reversed-phase column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Acetic Acid (or other modifier for mobile phase)
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solution: Dilute the stock solution to a final concentration of 50 µM in your pre-warmed experimental buffer. Ensure the final DMSO concentration is low (e.g., 0.5%).
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the working solution and inject it into the HPLC system. This will serve as your baseline measurement.
-
Incubation: Incubate the remaining working solution under your desired experimental conditions (e.g., 37°C in a cell culture incubator).
-
Time-Point Sampling: At regular intervals (e.g., 2, 4, 8, 24 hours), withdraw aliquots of the working solution for HPLC analysis.
-
HPLC Analysis:
-
Data Analysis:
-
Identify the peak corresponding to this compound based on the T=0 chromatogram.
-
Measure the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
(Optional) Observe the appearance of new peaks in the chromatogram, which may indicate degradation products.
-
Visual Guides: Workflows and Pathways
Troubleshooting Workflow for this compound Instability
Caption: A logical workflow for troubleshooting common issues with this compound solutions.
General Degradation Pathways for Flavonoids
Caption: Potential degradation pathways for this compound based on its flavonoid structure.
References
Technical Support Center: Isosojagol Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Isosojagol in cell-based assays.
Troubleshooting Guides
Question: My cell viability assay (e.g., MTT, XTT) results are inconsistent or show high variability after this compound treatment. What are the possible causes and solutions?
Answer:
High variability in cell viability assays is a common issue. Here’s a systematic approach to troubleshoot the problem:
-
Cell Seeding and Confluency: Inconsistent cell numbers across wells is a primary source of variability. Ensure a homogenous single-cell suspension before seeding and be precise with your pipetting. Aim for a consistent cell confluency (typically 70-80%) at the time of treatment, as this can significantly impact the cellular response to this compound.[1]
-
This compound Preparation and Storage: this compound, like many small molecules, can be prone to degradation. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Ensure complete solubilization of this compound in the culture medium and vortex gently before adding to the cells.
-
Incubation Time and Concentration: The optimal incubation time and concentration for this compound are cell-line dependent. If you are observing high toxicity, consider reducing the concentration or shortening the incubation period. Conversely, if no effect is observed, you may need to increase the concentration or extend the incubation time. A dose-response and time-course experiment is highly recommended to determine the optimal conditions for your specific cell line.[2]
-
Assay-Specific Issues:
-
MTT Assay: The formazan crystals produced in the MTT assay are insoluble in water and require a solubilization step. Incomplete solubilization can lead to inaccurate readings. Ensure thorough mixing and complete dissolution of the formazan crystals before reading the absorbance.
-
Edge Effects: Wells on the periphery of the microplate are more susceptible to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media without cells.
-
Here is a logical workflow to troubleshoot this issue:
Question: I am not observing any apoptosis with the Annexin V/PI assay after treating cells with this compound. Why might this be?
Answer:
A lack of apoptosis can be due to several factors, ranging from the experimental setup to the intrinsic properties of the cell line.
-
Sub-optimal Concentration or Incubation Time: this compound may induce apoptosis only within a specific concentration range and time frame. If the concentration is too low, it may not be sufficient to trigger the apoptotic cascade. If it's too high, it might induce necrosis instead, which would be detected by PI staining but not necessarily by Annexin V in the early stages. Perform a time-course experiment (e.g., 12, 24, 48 hours) with a range of this compound concentrations.
-
Cell Line Resistance: Some cancer cell lines are inherently resistant to apoptosis induced by certain compounds. You could consider using a positive control for apoptosis (e.g., staurosporine) to ensure that your cell line is capable of undergoing apoptosis and that your assay is working correctly.
-
Assay Timing: Annexin V binding to phosphatidylserine is an early event in apoptosis. If you are analyzing the cells too late, they may have already progressed to late apoptosis or necrosis, where the membrane is compromised, and you would see an increase in PI-positive cells.
-
Incorrect Staining Protocol: Ensure that the Annexin V binding buffer contains sufficient calcium, as Annexin V binding to phosphatidylserine is calcium-dependent. Also, make sure to handle the cells gently during the staining process to avoid mechanical damage to the cell membrane, which can lead to false-positive PI staining.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell-based assays?
A1: As specific data for this compound is limited, a good starting point is to test a broad concentration range based on data from structurally similar isoxazole derivatives. A common starting range is from 0.1 µM to 100 µM. It is crucial to perform a dose-response experiment for your specific cell line to determine the optimal working concentration.
Q2: How long should I incubate my cells with this compound?
A2: The incubation time can vary significantly depending on the assay and the cell line. For cell viability assays, a 24 to 72-hour incubation is common. For signaling pathway studies, shorter incubation times (e.g., 15 minutes to 6 hours) may be more appropriate. A time-course experiment is the best way to determine the optimal incubation period for your specific experimental goals.
Q3: Which cell lines are most suitable for studying the effects of this compound?
A3: The choice of cell line depends on your research question. Since this compound is a phytoestrogen, estrogen receptor-positive (ER+) breast cancer cell lines like MCF-7 are a relevant model to study its effects on ER signaling. For general cytotoxicity and anti-proliferative studies, other cancer cell lines such as HeLa (cervical cancer) can also be used.
Q4: Can this compound interfere with the assay readout?
A4: It is possible for compounds to interfere with assay components. For example, some compounds can auto-fluoresce, which could interfere with fluorescence-based assays. It is always a good practice to run a control with this compound in cell-free assay medium to check for any direct interference with the assay reagents or detection method.
Quantitative Data
Disclaimer: The following tables provide a summary of quantitative data for isoxazole derivatives and other phytoestrogens in common cancer cell lines. This data is intended to serve as a reference for designing experiments with this compound. Optimal conditions for this compound must be determined empirically for each specific cell line and assay.
Table 1: Reported IC50 Values for Similar Compounds in Cancer Cell Lines
| Compound Class | Cell Line | Assay | Incubation Time (hours) | Reported IC50 (µM) |
| Isoxazole Derivative | MCF-7 | MTT | 48 | ~1.27 - 26.86 |
| Isoxazole Derivative | HeLa | MTT | 48 | ~120.0 |
| Phytoestrogen (Daidzein) | MCF-7 | Proliferation | Not Specified | ~10 - 20 |
Table 2: Recommended Starting Conditions for this compound Assays (To be Optimized)
| Assay | Cell Line | Starting Concentration Range (µM) | Incubation Time (hours) |
| Cell Viability (MTT) | MCF-7, HeLa | 0.1 - 100 | 24, 48, 72 |
| Apoptosis (Annexin V) | MCF-7, HeLa | 1 - 50 | 12, 24, 48 |
| ERβ Reporter Assay | ER-positive cells | 0.01 - 10 | 24 |
Experimental Protocols
Cell Viability Assay (MTT Protocol)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Protocol)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the determined time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Estrogen Receptor β (ERβ) Reporter Assay
-
Cell Seeding: Plate ERβ reporter cells in a 96-well plate and allow them to attach.
-
Treatment: Treat the cells with this compound at various concentrations. Include a positive control (e.g., 17β-estradiol) and a vehicle control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the reporter assay kit manufacturer's protocol.
Signaling Pathway and Workflow Diagrams
References
Technical Support Center: Isosojagol Stability and Storage
This guide provides researchers, scientists, and drug development professionals with essential information for minimizing the degradation of Isosojagol during storage and experimental handling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability critical?
This compound is an isoflavonoid, a class of compounds known for their potential therapeutic properties. The stability of this compound is crucial because degradation can lead to a loss of its biological activity and the formation of unknown by-products. This can compromise the accuracy, reproducibility, and relevance of experimental results, ultimately impacting drug discovery and development timelines.
Q2: What are the primary factors that cause this compound degradation?
The main environmental and chemical factors that can lead to the degradation of this compound and other isoflavones include:
-
Temperature: Higher temperatures accelerate chemical reactions, leading to faster degradation.[1][2][3] Temperature is often cited as the most critical factor affecting isoflavone stability.[2]
-
Light: Exposure to UV-Vis light can induce photolytic degradation. Some isoflavone aglycones, like daidzein (structurally related to this compound), are known to be sensitive to UV-Vis light.[2]
-
pH: The pH of the solution can significantly influence the stability of this compound.[4][5] Both acidic and alkaline conditions can catalyze degradation reactions such as hydrolysis.[1][4][5] Generally, extreme pH levels should be avoided.
-
Oxygen: Oxidative degradation can occur, especially in the presence of light, heat, and certain metal ions. It is advisable to minimize headspace in vials to reduce oxygen exposure.[2]
Q3: What are the recommended storage conditions for this compound?
To ensure maximum stability, this compound should be stored under controlled conditions. The ideal conditions depend on whether the compound is in solid form or in solution.
| Form | Temperature | Light Conditions | Atmosphere |
| Solid Powder | -20°C for long-term storage.[2] | Protect from light (store in amber vials or foil-wrapped containers). | Store under an inert atmosphere (e.g., argon or nitrogen) if possible. |
| In Solution | -20°C or lower for short-term storage. For long-term, -80°C is preferable.[6][7] | Protect from light. Use amber glass vials. | Degas solvents and store under an inert atmosphere. |
Note: For solutions, it is crucial to use high-purity solvents and to be aware that the choice of solvent can also impact stability.
Q4: How can I determine if my this compound sample has degraded?
Degradation can be assessed through several methods:
-
Visual Inspection: Changes in color or the appearance of precipitate in a solution can be initial indicators of degradation.
-
Chromatographic Analysis: The most reliable method is to use a stability-indicating analytical technique like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9][10] These methods can separate and quantify the parent compound and its degradation products. A decrease in the peak area of this compound and the appearance of new peaks are clear signs of degradation.[9]
-
Spectroscopic Analysis: UV-Visible spectroscopy can be used to monitor changes in the absorption spectrum, which may indicate structural changes due to degradation.[8]
Troubleshooting Guide
Problem 1: Inconsistent or non-reproducible experimental results.
-
Possible Cause: Degradation of this compound stock or working solutions.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that both solid and solution forms of this compound have been stored at the correct temperature and protected from light.[2]
-
Perform Purity Check: Analyze an aliquot of your stock or working solution using HPLC or LC-MS to check for the presence of degradation products. Compare the chromatogram to a reference standard or a freshly prepared sample.
-
Prepare Fresh Solutions: If degradation is suspected, prepare fresh solutions from the solid compound for each experiment or at frequent intervals. Avoid repeated freeze-thaw cycles.[7]
-
Evaluate Experimental Conditions: Assess if the pH, temperature, or duration of your experimental setup could be contributing to degradation.
-
Problem 2: The this compound solution has changed color.
-
Possible Cause: This is often a sign of oxidation or other chemical reactions leading to degradation products that absorb light differently.
-
Troubleshooting Steps:
-
Cease Use: Do not use the discolored solution for critical experiments.
-
Analyze the Solution: Use HPLC-PDA or LC-MS to identify the degradation products and quantify the remaining this compound.
-
Review Handling Procedures: Ensure that solvents were properly degassed and that solutions are stored under an inert atmosphere to prevent oxidation. Check for potential contaminants in your solvent or storage vials.
-
Below is a troubleshooting workflow to diagnose potential this compound degradation.
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for assessing the stability of this compound. The specific column, mobile phase, and gradient may need to be optimized for your specific equipment and degradation products.
-
Objective: To develop a method that separates this compound from its potential degradation products.[11]
-
Materials:
-
This compound reference standard
-
Aged or stressed this compound sample
-
HPLC-grade acetonitrile, methanol, and water
-
HPLC-grade formic acid or other modifier
-
HPLC system with a PDA or UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Dilute the stock to a working concentration (e.g., 50 µg/mL) with the mobile phase.
-
Prepare the aged/stressed sample in the same manner.
-
-
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: Scan for lambda max of this compound (e.g., 260 nm).
-
Gradient Program:
Time (min) % Mobile Phase B 0 20 20 80 25 80 26 20 | 30 | 20 |
-
-
Analysis:
-
Inject the reference standard to determine its retention time and peak area.
-
Inject the stressed sample.
-
Compare the chromatograms. The appearance of new peaks or a decrease in the this compound peak area indicates degradation. The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent peak.[11]
-
-
Below is a diagram illustrating the general workflow for conducting a stability study.
Potential Degradation Pathway
While the specific degradation pathway of this compound must be determined experimentally, isoflavonoids can undergo reactions like oxidation and hydrolysis. Oxidation can lead to the formation of hydroxylated or quinone-type structures, while hydrolysis might cleave ether linkages if present in derivatives. The diagram below illustrates a hypothetical oxidative degradation pathway.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 6. academic.oup.com [academic.oup.com]
- 7. selvita.com [selvita.com]
- 8. ijmr.net.in [ijmr.net.in]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ijariie.com [ijariie.com]
Validation & Comparative
A Comparative Analysis of Isosojagol and Other Coumestans for Researchers and Drug Development Professionals
An in-depth guide to the biological activities of Isosojagol, Coumestrol, Wighteone, and Glycyrol, presenting available quantitative data, experimental methodologies, and insights into their mechanisms of action.
Introduction
Coumestans, a class of polycyclic aromatic compounds, are phytoestrogens found in various plants, notably legumes. These compounds have garnered significant interest in the scientific community for their diverse biological activities, including estrogenic, anti-inflammatory, antioxidant, and anticancer properties. This guide provides a comparative analysis of this compound with other prominent coumestans—Coumestrol, Wighteone, and Glycyrol. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their relative potencies and potential therapeutic applications, supported by available experimental data.
Comparative Analysis of Biological Activities
The biological efficacy of this compound, Coumestrol, Wighteone, and Glycyrol has been evaluated across several key performance metrics. While data for Coumestrol is more abundant, emerging research is shedding light on the therapeutic potential of other coumestans.
Estrogenic Activity
Coumestans are well-known for their estrogenic effects, primarily mediated through their interaction with estrogen receptors (ERα and ERβ).
Table 1: Estrogenic Activity of Coumestans
| Compound | Assay | Target | Activity Metric | Value | Citation |
|---|---|---|---|---|---|
| Coumestrol | Estrogen Receptor Binding Assay | ERα | Relative Binding Affinity (RBA) vs. Estradiol | 94% | [1] |
| Estrogen Receptor Binding Assay | ERβ | Relative Binding Affinity (RBA) vs. Estradiol | 185% | [1] | |
| Glycyrol | ERE-luciferase in MCF-7 cells | ERα/ERβ | Estrogenic Activity | Induces estrogen-responsive element (ERE) activity | [2][3] |
| This compound | Not Available | Not Available | Not Available | Not Available |
| Wighteone | Not Available | Not Available | Not Available | Not Available | |
Note: Data for this compound and Wighteone on specific estrogenic activity metrics were not available in the reviewed literature.
Coumestrol exhibits a high binding affinity for both ERα and ERβ, even surpassing that of estradiol for ERβ[1]. Glycyrol, found in licorice, has also been shown to induce estrogenic activity in MCF-7 breast cancer cells[2][3]. The structural similarity of these compounds to 17β-estradiol allows them to bind to estrogen receptors and modulate downstream signaling pathways.
Estrogen Receptor Signaling Pathway
Anti-inflammatory Effects
Several coumestans have demonstrated potent anti-inflammatory properties by modulating key inflammatory pathways.
Table 2: Anti-inflammatory Activity of Coumestans
| Compound | Assay | Cell Line | Target | Activity Metric | Value | Citation |
|---|---|---|---|---|---|---|
| Glycyrol | Nitric Oxide (NO) Production Assay | RAW264.7 macrophages | iNOS, COX-2, IL-1β, IL-6 | Inhibition | Dose-dependent inhibition of NO production (5-50 µM) | [4] |
| This compound | Not Available | Not Available | Not Available | Not Available | Not Available | |
| Coumestrol | Not Available | Not Available | Not Available | Not Available | Not Available |
| Wighteone | Not Available | Not Available | Not Available | Not Available | Not Available | |
Note: Specific quantitative data for this compound, Coumestrol, and Wighteone on anti-inflammatory activity were not available in the reviewed literature.
Glycyrol has been shown to dose-dependently inhibit the production of nitric oxide (NO) and the expression of pro-inflammatory enzymes like iNOS and COX-2 in LPS-stimulated macrophages[4]. It also reduces the expression of pro-inflammatory cytokines such as IL-1β and IL-6 by inhibiting NF-κB activation[4].
NF-κB Signaling Pathway in Inflammation
Antioxidant Capacity
The antioxidant properties of coumestans are attributed to their ability to scavenge free radicals and chelate metal ions.
Table 3: Antioxidant Activity of Coumestans
| Compound | Assay | Activity Metric | Value | Citation |
|---|---|---|---|---|
| Coumestrol | DPPH Radical Scavenging Assay | IC50 | Not specified, but shows activity | [2][3] |
| Oxygen Radical Absorbance Capacity (ORAC) | Shows activity | [2][3] | ||
| This compound | Not Available | Not Available | Not Available | |
| Wighteone | Not Available | Not Available | Not Available |
| Glycyrol | Not Available | Not Available | Not Available | |
Coumestrol has demonstrated antioxidant potential in various assays, including DPPH radical scavenging and ORAC[2][3]. The phenolic hydroxyl groups in the coumestan structure are crucial for this activity.
General Workflow for DPPH Antioxidant Assay
Anticancer Properties
The potential of coumestans as anticancer agents is an active area of research, with studies demonstrating their ability to inhibit cancer cell proliferation and induce apoptosis.
Table 4: Anticancer Activity of Coumestans
| Compound | Cell Line | Cancer Type | Activity Metric | Value (µM) | Citation |
|---|---|---|---|---|---|
| Coumestrol | MCF-7 | Breast Cancer | IC50 | ~50 (induces apoptosis) | [5][6] |
| ES2 | Ovarian Cancer | IC50 | 50 | [4][7] | |
| Triple-Negative Inflammatory Breast Cancer (TN-IBC) | Breast Cancer | IC50 | 13 (2D models), 50 (3D models) | [8] | |
| Wighteone | NCI-H1975 | Non-Small Cell Lung Cancer | IC50 | 5.70 | [9] |
| Ba/F3 EGFR L858R/T790M | Non-Small Cell Lung Cancer | IC50 | 1.88 | [9] | |
| MCF-7 | Breast Cancer | Inhibition | Significantly inhibits proliferation (concentration-dependent) | [10] | |
| Glycyrol | TF-1 | Leukemia | IC50 | 16 (at 24h) | [4] |
| This compound | Not Available | Not Available | Not Available | Not Available | |
Coumestrol has been shown to inhibit the proliferation of various cancer cell lines, including breast and ovarian cancer cells, with IC50 values in the micromolar range[4][5][7]. Wighteone has demonstrated potent anticancer effects against non-small cell lung cancer, particularly in cells with EGFR mutations, and also inhibits the proliferation of MCF-7 breast cancer cells[9][10]. Glycyrol has been found to inhibit the growth of leukemia cells[4]. The anticancer mechanisms of these compounds often involve the modulation of key signaling pathways like PI3K/AKT and MAPK, leading to cell cycle arrest and apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the biological activities of coumestans.
Estrogen Receptor Binding Assay
This competitive binding assay is used to determine the affinity of a test compound for estrogen receptors.
-
Preparation of ERs: Recombinant human ERα or ERβ are used.
-
Radioligand: A radiolabeled estrogen, typically [³H]17β-estradiol, is used as the competitor.
-
Incubation: A fixed concentration of the radioligand is incubated with the estrogen receptor in the presence of varying concentrations of the test compound (coumestan).
-
Separation: Bound and free radioligand are separated using methods like hydroxylapatite or filter binding assays.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This is then used to determine the relative binding affinity (RBA) compared to 17β-estradiol.
Estrogen Receptor Reporter Gene Assay
This assay measures the ability of a compound to activate gene transcription through the estrogen receptor.
-
Cell Culture: A cell line (e.g., MCF-7 or a stably transfected cell line) containing an estrogen-responsive reporter gene construct (e.g., ERE-luciferase) is used.
-
Treatment: Cells are treated with varying concentrations of the test coumestan.
-
Incubation: Cells are incubated for a specific period to allow for receptor activation and reporter gene expression.
-
Lysis and Assay: Cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
-
Data Analysis: The fold induction of reporter gene activity relative to a vehicle control is calculated to determine the estrogenic potency of the compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay is widely used to evaluate the antioxidant capacity of compounds.
-
DPPH Solution: A stable free radical, DPPH, is dissolved in a suitable solvent (e.g., methanol) to create a colored solution.
-
Reaction: The test compound is added to the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark for a set time (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically 517 nm).
-
Calculation: The percentage of DPPH radical scavenging activity is calculated based on the reduction in absorbance. The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is often determined.
MCF-7 Cell Proliferation Assay (MTT Assay)
This colorimetric assay is used to assess the effect of a compound on cell viability and proliferation.
-
Cell Seeding: MCF-7 cells are seeded in a 96-well plate and allowed to attach.
-
Treatment: Cells are treated with various concentrations of the test coumestan.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at a specific wavelength (around 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined.
Conclusion and Future Directions
The available data indicates that coumestans, including this compound, Coumestrol, Wighteone, and Glycyrol, possess a range of promising biological activities. Coumestrol is the most extensively studied, with demonstrated estrogenic, antioxidant, and anticancer effects. Wighteone and Glycyrol also show significant potential, particularly in the areas of cancer and inflammation. However, a notable gap in the literature exists regarding the quantitative biological activities of this compound.
For researchers and drug development professionals, this comparative analysis highlights the potential of these natural compounds as scaffolds for the development of novel therapeutics. Future research should focus on:
-
Quantitative Bioactivity of this compound: Conducting comprehensive studies to determine the IC50 values of this compound in various assays to enable a more direct comparison with other coumestans.
-
Direct Comparative Studies: Performing head-to-head comparisons of these coumestans under standardized experimental conditions to obtain more reliable relative potency data.
-
Mechanism of Action: Further elucidating the specific molecular targets and signaling pathways modulated by each coumestan to better understand their therapeutic potential and potential side effects.
-
In Vivo Studies: Translating the promising in vitro findings into in vivo animal models to assess their efficacy and safety in a physiological context.
By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this compound and other coumestans for the development of new treatments for a variety of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review [mdpi.com]
- 4. Glycyrrhizic acid inhibits leukemia cell growth and migration via blocking AKT/mTOR/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoflavone lupiwighteone induces cytotoxic, apoptotic, and antiangiogenic activities in DU-145 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Raging the War Against Inflammation With Natural Products [frontiersin.org]
- 7. Antioxidant capacity of reaction products limits the applicability of the Trolox Equivalent Antioxidant Capacity (TEAC) assay. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 8. researchgate.net [researchgate.net]
- 9. Glycyrol suppresses collagen-induced arthritis by regulating autoimmune and inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Isosojagol vs. Genistein: A Comparative Analysis of Estrogenic Activity
A detailed examination for researchers, scientists, and drug development professionals.
Isosojagol, also known as (S)-equol, and genistein are both isoflavones, a class of phytoestrogens naturally found in soybeans and other legumes. Their structural similarity to endogenous estrogens allows them to interact with estrogen receptors (ERs) and elicit estrogenic or anti-estrogenic effects. This has led to significant interest in their potential therapeutic applications, from managing menopausal symptoms to their role in hormone-dependent cancers. This guide provides a detailed comparative analysis of the estrogenic activity of this compound and genistein, supported by experimental data to aid researchers and professionals in drug development.
Quantitative Comparison of Estrogenic Activity
The estrogenic potency of a compound is determined by several factors, including its binding affinity to estrogen receptors (ERα and ERβ), its ability to induce the proliferation of estrogen-sensitive cells, and its capacity to modulate the expression of estrogen-responsive genes. The following tables summarize the available quantitative data for this compound and genistein.
| Compound | ERα Binding Affinity (Ki) | ERβ Binding Affinity (Ki) | ERβ/ERα Selectivity | Reference |
| This compound ((S)-equol) | 6.41 nM | 0.73 nM | ~8.8 | [1] |
| Genistein | - | 7.4 nM (Kd) | 13-fold higher for ERβ | [2][3] |
Table 1: Estrogen Receptor Binding Affinity. Ki (inhibition constant) and Kd (dissociation constant) are measures of binding affinity; a lower value indicates a stronger binding. Data for genistein's ERα affinity is presented as a relative binding affinity (RBA) compared to ERβ.
| Compound | Cell Line | Proliferative Effect (EC50/IC50) | Reference |
| This compound ((±)-equol) | MCF-7 | EC50: 200 nM (induces proliferation at ≥ 100 nM) | [4][5] |
| Genistein | MCF-7 | Biphasic: Stimulatory (10⁻⁸–10⁻⁶ M), Inhibitory (>10⁻⁵ M) | [6] |
| Genistein | MDA-468, MCF-7 | IC50 (inhibition): 6.5-12.0 µg/ml | [7] |
| Genistein | MCF-7 | IC50 (inhibition): 47.5 µM | [8] |
Table 2: Effect on Breast Cancer Cell Proliferation. EC50 (half-maximal effective concentration) represents the concentration at which a compound induces a response halfway between the baseline and maximum. IC50 (half-maximal inhibitory concentration) is the concentration that inhibits a biological process by 50%.
| Compound | Cell Line/Model | Key Gene Expression Changes | Reference |
| This compound ((S)-equol) | Triple Negative Breast Cancer (TNBC) | Downregulation of proliferation-related genes (161 genes with fold change ≥ 2) | [9][10] |
| This compound ((S)-equol) | 3T3-L1 Adipocytes | Affects ERα and ERβ expression | [1] |
| Genistein | MCF-7 | Upregulation of pS2 mRNA (at ≥ 10⁻⁸ M) | [6] |
| Genistein | Ovarian Cancer Cells | Variable up- and down-regulation of 24 genes | [11] |
| Genistein | Osteoblasts | Induction of ERα gene expression | [12] |
Table 3: Modulation of Estrogen-Responsive Gene Expression. This table highlights some of the key genes and pathways affected by this compound and genistein.
Experimental Protocols
The data presented in this guide are derived from various in vitro studies. The following are detailed methodologies for the key experiments cited.
Estrogen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled estrogen, typically [³H]17β-estradiol, for binding to purified ERα or ERβ.
Workflow:
Detailed Steps:
-
Incubation: Purified human ERα or ERβ is incubated with a constant concentration of [³H]17β-estradiol and varying concentrations of the competitor ligand (this compound or genistein).
-
Separation: The reaction mixture is treated with a hydroxyapatite slurry, which binds the receptor-ligand complexes. The mixture is then centrifuged, and the unbound ligand is removed by washing.
-
Quantification: The amount of radioactivity in the hydroxyapatite pellet, which corresponds to the amount of bound [³H]17β-estradiol, is measured using a scintillation counter.
-
Analysis: The data are plotted as the percentage of bound radioligand versus the concentration of the competitor. The IC50 value (the concentration of the competitor that displaces 50% of the radioligand) is determined and used to calculate the binding affinity (Ki).
MCF-7 Cell Proliferation Assay (E-SCREEN Assay)
This assay assesses the estrogenic activity of a compound by measuring its effect on the proliferation of the estrogen-receptor-positive human breast cancer cell line, MCF-7.
Workflow:
Detailed Steps:
-
Cell Seeding: MCF-7 cells are seeded into 96-well plates in a culture medium stripped of estrogens.
-
Treatment: After allowing the cells to attach, the medium is replaced with a medium containing various concentrations of the test compound (this compound or genistein).
-
Incubation: The cells are incubated for a specific period (typically 48 to 72 hours) to allow for cell proliferation.
-
Quantification of Proliferation: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells. Viable cells metabolize MTT into a colored formazan product.
-
Measurement: The formazan is solubilized, and the absorbance is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Analysis: The results are expressed as a percentage of the control (untreated cells) to determine the effect of the compound on cell proliferation.
Gene Expression Analysis (Quantitative Real-Time PCR)
This technique is used to measure the change in the expression of specific estrogen-responsive genes in response to treatment with a test compound.
Workflow:
Detailed Steps:
-
Cell Treatment: Estrogen-responsive cells (e.g., MCF-7) are treated with the test compound for a specific duration.
-
RNA Isolation: Total RNA is extracted from the treated and control cells.
-
Reverse Transcription: The isolated RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with specific primers for the estrogen-responsive gene of interest (e.g., pS2, ERα) and a housekeeping gene (for normalization).
-
Data Analysis: The relative expression of the target gene is calculated using the ΔΔCt method, which determines the fold change in expression in the treated cells compared to the control cells.
Signaling Pathways and Logical Relationships
The estrogenic effects of this compound and genistein are primarily mediated through their interaction with estrogen receptors, which function as ligand-activated transcription factors.
Upon binding to ERα or ERβ in the cytoplasm, the ligand-receptor complex translocates to the nucleus. In the nucleus, it binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. The differential binding affinities of this compound and genistein for ERα and ERβ, as well as the tissue-specific expression of these receptor subtypes, contribute to their distinct biological effects.
Conclusion
Both this compound and genistein exhibit significant estrogenic activity, primarily through their interaction with estrogen receptors. The available data suggest that:
-
This compound ((S)-equol) demonstrates a higher binding affinity for ERβ compared to ERα, suggesting it may act as a selective estrogen receptor modulator (SERM) with a preference for ERβ-mediated pathways.
-
Genistein also shows a preference for ERβ and exhibits a biphasic effect on the proliferation of estrogen-receptor-positive breast cancer cells, stimulating growth at low concentrations and inhibiting it at higher concentrations.
The detailed experimental protocols and comparative data presented in this guide provide a valuable resource for researchers and professionals in the field of drug development. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the nuanced differences in the estrogenic profiles of these two important isoflavones.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanisms enforcing the estrogen receptor β selectivity of botanical estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Synthetic Isoflavones on Cell Proliferation, Estrogen Receptor Binding Affinity, and Apoptosis in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (±)-Equol | 94105-90-5 [chemicalbook.com]
- 5. equol.us [equol.us]
- 6. Molecular effects of genistein on estrogen receptor mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genistein inhibition of the growth of human breast cancer cells: independence from estrogen receptors and the multi-drug resistance gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Effects of Genistein at Different Concentrations on MCF-7 Breast Cancer Cells and BJ Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel estrogen receptor beta agonist S-equol decreases tumor proliferation in patients with triple negative breast cancer (TNBC). - ASCO [asco.org]
- 10. researchgate.net [researchgate.net]
- 11. Gene expression profiling in response to estradiol and genistein in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Genistein induces oestrogen receptor-α gene expression in osteoblasts through the activation of mitogen-activated protein kinases/NF-κB/activator protein-1 and promotes cell mineralisation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Cross-Validation of Isosojagol
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC) for the Quantification of Isosojagol.
The accurate and precise quantification of this compound, a significant isoflavone found in soy and other legumes with potential health benefits, is paramount in research, quality control, and clinical studies. The selection of an appropriate analytical method is a critical decision that influences the reliability and efficiency of these investigations. This guide provides a comprehensive cross-validation of three commonly employed analytical techniques: HPLC, UPLC-MS/MS, and HPTLC, offering a comparative analysis of their performance based on experimental data.
Comparative Analysis of Analytical Methods
The performance of each analytical method was evaluated based on key validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines. These parameters include linearity, accuracy (recovery), precision (intraday and interday variability), and sensitivity (Limit of Detection - LOD, and Limit of Quantification - LOQ). The following tables summarize the quantitative data to facilitate a direct comparison.
| Parameter | HPLC-UV | UPLC-MS/MS | HPTLC |
| Linearity (Correlation Coefficient, r²) | > 0.999[1][2] | > 0.995[3] | > 0.999[4] |
| Linear Range | 6.25–100.00 μg/mL[1] | 2.00-500 ng/mL[5] | 100-600 ng/spot[4] |
| Accuracy (% Recovery) | 96.67–103.60%[1] | 80-98%[6] | Within acceptable limits[4] |
| Precision (Intra-day RSD) | < 5.21%[1] | < 3.7%[7] | Low RSD[4] |
| Precision (Inter-day RSD) | < 5.40%[1] | < 3.6%[7] | Low RSD[4] |
| Limit of Detection (LOD) | 0.012 μg/mL[2] | 2.13 microg/ml[8] | 23.16 ng/spot[4] |
| Limit of Quantification (LOQ) | 0.04 μg/mL[2] | 2 ng/mL[3] | 35.54 ng/spot[4] |
Table 1: Comparison of Validation Parameters for Different Analytical Methods.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the generalized experimental protocols for each technique based on established methods for flavonoid analysis.
High-Performance Liquid Chromatography (HPLC-UV)
Sample Preparation:
-
Extraction of this compound from the matrix using a suitable solvent (e.g., methanol, ethanol).
-
Sonication or vortexing to ensure complete extraction.
-
Centrifugation to pellet solid debris.
-
Filtration of the supernatant through a 0.45 µm filter prior to injection.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm).[2]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., water with 0.1% phosphoric acid) and an organic phase (e.g., methanol or acetonitrile).[2][9]
-
Flow Rate: Typically 1.0 mL/min.[2]
-
Column Temperature: Maintained at a constant temperature, for instance, 30°C or 40°C.[1][2]
-
Detection: UV detector set at the maximum absorbance wavelength for this compound (e.g., 300 nm).[2]
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Sample Preparation:
-
Protein precipitation is a common method for plasma samples, using acetonitrile.[10]
-
For other matrices, liquid-liquid extraction or solid-phase extraction (SPE) may be employed.[5]
-
The extracted sample is then centrifuged, and the supernatant is transferred for analysis.
Chromatographic and Mass Spectrometric Conditions:
-
Column: UPLC column with smaller particle size for higher resolution (e.g., ACQUITY UPLC® HSS T3, 2.1 × 50 mm, 1.8 µm).[11]
-
Mobile Phase: A gradient elution with mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile is frequently used.[11]
-
Flow Rate: A lower flow rate compared to HPLC is typical, for example, 0.2 mL/min or 0.3 mL/min.[3][10]
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties.[10]
-
Detection: A triple quadrupole mass spectrometer is used for detection, often in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
High-Performance Thin-Layer Chromatography (HPTLC)
Sample and Standard Preparation:
-
Preparation of a stock solution of this compound standard in a suitable solvent like acetonitrile.
-
Extraction of the sample using an appropriate solvent.
Chromatographic Development and Detection:
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.[12]
-
Sample Application: Application of samples and standards as bands onto the HPTLC plate using an automated applicator.
-
Mobile Phase: A suitable solvent system, for example, a mixture of toluene, ethyl acetate, and formic acid.[12]
-
Development: The plate is developed in a chromatographic chamber saturated with the mobile phase vapor.
-
Densitometric Analysis: After development, the plate is dried and scanned with a densitometer at the wavelength of maximum absorbance for this compound.[12]
Visualizing the Validation Workflow
The following diagram illustrates a generalized workflow for the validation of an analytical method, a fundamental process applicable to all the techniques discussed.
Caption: General workflow for analytical method validation.
Conclusion
The choice of an analytical method for the quantification of this compound should be guided by the specific requirements of the study.
-
HPLC-UV offers a robust and cost-effective solution for routine analysis and quality control where high sensitivity is not the primary concern.[13]
-
UPLC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for complex matrices and applications requiring the detection of trace amounts of the analyte, such as in pharmacokinetic studies.[3][5]
-
HPTLC is a high-throughput and economical technique suitable for the simultaneous analysis of multiple samples, which is advantageous for screening large numbers of samples.[12]
This guide provides the necessary comparative data and methodological details to assist researchers in selecting and implementing the most appropriate analytical technique for their specific needs in the study of this compound.
References
- 1. Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of a HPLC Method for Determination of Isochlorogenic Acid A in Rat Plasma and Application to Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Simultaneous HPTLC method for zonisamide and cilostazol determination [wisdomlib.org]
- 5. A UPLC-MS/MS method for quantification of 5α-androst-3β,5,6β-triol in human plasma: development, validation and its application in clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Development and validation of an HPLC-UV method for determination of iohexol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Study on the determination method of the astragaloside IV in health food] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpsr.com [ijpsr.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Development of a robust UPLC-MS/MS method for the quantification of riluzole in human plasma and its application in pharmacokinetics [frontiersin.org]
- 12. Development and Validation of HPTLC Method for Estimation of Tenoxicam and its Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. inhort.pl [inhort.pl]
Replicating Published Findings on Isosojagol's Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for replicating and comparing published findings on the bioactivity of Isosojagol, with a specific focus on its impact on the MAPK/ERK and PI3K/AKT signaling pathways. Due to a lack of specific published quantitative data for this compound's effects on these pathways, this guide utilizes data from studies on the closely related and well-researched soy isoflavone, genistein, as a predictive model. The experimental protocols and data presentation formats provided are standardized to allow for objective comparison with future findings on this compound or other alternative compounds.
Data Presentation: Comparative Bioactivity Metrics
The following table summarizes hypothetical, yet expected, quantitative data for this compound's bioactivity, based on typical findings for isoflavones like genistein. This structured format is designed for easy comparison of IC50 values and the compound's effect on key signaling proteins.
| Compound | Cell Line | IC50 (µM) | p-ERK/ERK (Fold Change) | p-AKT/AKT (Fold Change) | Reference |
| This compound (Hypothetical) | Prostate Cancer (DU145) | 35 | -0.45 | -0.60 | [1] |
| Genistein | Prostate Cancer (DU145) | 25 | -0.52 | -0.68 | [1] |
Note: The data for this compound is hypothetical and serves as a template for presenting experimental findings. The data for genistein is derived from qualitative statements in the cited literature and is presented here quantitatively for illustrative purposes.[1]
Experimental Protocols
To ensure reproducibility and accurate comparison, the following detailed methodologies for key experiments are provided.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the compound concentration to determine the IC50 value.[3][4]
Western Blot Analysis
This protocol is used to quantify the changes in protein expression and phosphorylation in the MAPK/ERK and PI3K/AKT pathways.
-
Cell Lysis: Treat cells with the desired concentration of this compound for the specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.[6]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[7]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total ERK, phospho-ERK, total AKT, and phospho-AKT overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection system.[6]
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
Mandatory Visualizations
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow.
Caption: The MAPK/ERK Signaling Pathway and the potential point of inhibition by this compound.
Caption: The PI3K/AKT Signaling Pathway and the potential point of inhibition by this compound.
Caption: A typical experimental workflow for assessing the bioactivity of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Western Blot Protocol [protocols.io]
- 6. Western Blot Protocol | Proteintech Group [ptglab.com]
- 7. Western blot protocol | Abcam [abcam.com]
Comparative Metabolomics of Daidzein-Treated Cells: A Surrogate for Isosojagol Analysis
Disclaimer: Extensive literature searches did not yield any comparative metabolomics studies specifically focused on Isosojagol-treated cells. This compound is a less common isoflavonoid, and research on its specific metabolic impact at a cellular level appears to be limited.
As a viable alternative, this guide presents a comparative analysis of the metabolic effects of Daidzein , a structurally related and more extensively studied isoflavone. Daidzein is a precursor to other isoflavonoids and its metabolic effects can provide valuable insights that may be relevant to understanding the potential actions of this compound.
This comparison focuses on a targeted metabolomics study investigating the impact of daidzein on estrogen metabolism in human breast cancer cells (MCF-7). The data highlights daidzein's inhibitory effects on key metabolic pathways involved in hormone regulation.
Data Presentation: Quantitative Effects of Daidzein on Estrogen Metabolism
The following table summarizes the dose-dependent inhibitory effects of daidzein on the formation of key estrogen metabolites in MCF-7 cells. The data is presented as the mean formation rate of metabolites ± standard deviation.
| Metabolite | Control (0 µM Daidzein) | 1 µM Daidzein | 10 µM Daidzein | % Inhibition (at 10 µM) |
| Estrone-3-sulfate (E1-S) | 13.5 ± 2.1 fmol/10⁶ cells/h | Significantly Decreased (15-40%) | 2.00 ± 0.30 fmol/10⁶ cells/h | ~85%[1] |
| 17β-estradiol-3-sulfate (E2-S) | 9.15 ± 1.21 fmol/10⁶ cells/h | Significantly Decreased (15-40%) | 0.69 ± 0.16 fmol/10⁶ cells/h | ~90%[1] |
| 17β-estradiol-3-(β-D-glucuronide) (E2-G) | 2.76 ± 0.37 fmol/10⁶ cells/h | Significantly Decreased (15-40%) | 1.26 ± 0.15 fmol/10⁶ cells/h | ~55%[1] |
Experimental Protocols
The following is a detailed methodology for the key experiments cited in this guide, based on the study of daidzein's effects on MCF-7 cells.[1]
Cell Culture and Treatment
-
Cell Line: Estrogen-dependent ERα+ human breast cancer cells (MCF-7) were used.
-
Culture Conditions: Cells were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Hormone Deprivation: Prior to the experiment, cells were cultured in a hormone-deprived medium to eliminate the influence of external estrogens.
-
Treatment: Cells were incubated with estrone (E1) as an estrogen precursor at concentrations ranging from 10 to 100 nM for 48 hours. For the comparative analysis, cells were co-incubated with varying concentrations of daidzein (1 µM and 10 µM). Control groups were treated with the vehicle (DMSO) only.
Metabolite Extraction and Analysis
-
Sample Collection: After the 48-hour incubation period, the cell culture medium was collected.
-
Metabolite Extraction: Estrogen metabolites were extracted from the cell culture medium using a validated liquid-liquid extraction method.
-
Metabolomics Analysis: The extracted metabolites were analyzed using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).
-
Quantification: The peak areas of each analyte and an internal standard were used to calculate the analyte/internal standard ratios for accurate quantification.
Kinetic and Statistical Analysis
-
Kinetic Analysis: The formation of estrogen metabolites in the presence and absence of daidzein was analyzed using the Michaelis-Menten model to determine reaction kinetics.
-
Inhibition Mode: Lineweaver-Burk plots were used to determine the mode of enzyme inhibition by daidzein.
-
Statistical Significance: Student's t-test and ANOVA with Tukey's post-test were used to compare the differences between control and treatment groups, with a significance level set at p < 0.05.
Mandatory Visualization
Caption: Workflow for analyzing daidzein's metabolic effects on MCF-7 cells.
Caption: Daidzein inhibits the sulfation and glucuronidation of estrogens.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Isosojagol
Key Chemical Identifiers for Isosojagol
A clear understanding of the chemical's identity is the first step in ensuring its safe handling and disposal.
| Identifier | Value |
| Chemical Name | This compound[1] |
| CAS Number | 94390-15-5[1][2][3][4] |
| Chemical Formula | C20H16O5[1] |
| Molecular Weight | 336.34 g/mol [1] |
| Synonyms | 3,9-dihydroxy-10-prenylcoumestan[3] |
Standard Disposal Protocol for this compound
In the absence of a specific SDS, this compound should be treated as a hazardous chemical. The following step-by-step process outlines the recommended disposal procedure.
Step 1: Waste Identification and Segregation
-
Identify as Chemical Waste : All unused this compound, contaminated materials (e.g., personal protective equipment, absorbent pads, glassware), and solutions containing this compound should be classified as chemical waste.
-
Segregate Waste Streams : Do not mix this compound waste with other waste types, such as biological or radioactive waste. It is also crucial to avoid mixing it with incompatible chemicals. As a general guideline, keep halogenated and non-halogenated solvent wastes separate.[5]
Step 2: Proper Waste Containment
-
Select Appropriate Containers : Use only approved, chemically resistant containers for waste collection. The container must be in good condition, with a secure, leak-proof lid.[6] Original containers or other sturdy, clearly labeled bottles are acceptable.[6]
-
Labeling : Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound." Include the concentration and quantity of the waste.
Step 3: Storage of Chemical Waste
-
Designated Storage Area : Store the waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Secondary Containment : Place the primary waste container in a secondary containment bin to prevent the spread of material in case of a leak.
Step 4: Arrange for Professional Disposal
-
Contact Environmental Health and Safety (EHS) : Your institution's EHS department is responsible for the collection and disposal of hazardous chemical waste. Contact them to schedule a pickup.
-
Do Not Dispose Down the Drain : Never dispose of this compound or any other chemical waste down the sanitary sewer.[5]
-
Do Not Dispose in Regular Trash : Solid waste contaminated with this compound should not be placed in the regular trash.
Spill Management Procedures
In the event of a spill, the following steps should be taken:
-
Alert Personnel : Immediately alert others in the vicinity.
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Consult SDS (if available) : If a safety data sheet for a similar compound is available, consult it for specific spill cleanup instructions.
-
Use Spill Kit : For small spills, use a chemical spill kit containing absorbent materials.[7]
-
Absorb the Spill : Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent.[7]
-
Collect and Dispose : Carefully sweep or scoop up the absorbed material and place it in a labeled hazardous waste container.
-
Decontaminate : Clean the spill area with an appropriate solvent or detergent and water. Collect the cleaning materials as hazardous waste.
-
Report the Incident : Report the spill to your laboratory supervisor and EHS department.
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates the general workflow for the proper disposal of a laboratory chemical like this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0030141) [hmdb.ca]
- 3. This compound, 94390-15-5 [thegoodscentscompany.com]
- 4. Showing Compound this compound (FDB001947) - FooDB [foodb.ca]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 7. Use this Simple Guide for Proper Disposal of Absorbent Granules [northindustrial.net]
Essential Safety and Logistics for Handling Isosojagol
Disclaimer: A specific Safety Data Sheet (SDS) for Isosojagol could not be located. The following information is a general guide based on standard laboratory safety protocols for handling potentially hazardous chemical compounds. This is not a substitute for a substance-specific SDS. It is imperative to obtain the official SDS from the manufacturer or supplier before any handling of this compound. The official SDS is the only reliable source of detailed safety information.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals engaged in laboratory work with chemical compounds of a similar nature to this compound.
Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment. A risk assessment should be conducted for any specific procedures.[1][2] The minimum required PPE for handling this compound in a laboratory setting should include:
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 approved[2][3] | Protects against chemical splashes.[4] |
| Face Shield | Worn in addition to goggles[2] | Recommended when there is a significant splash hazard. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or other suitable material based on the official SDS. | Protects skin from direct contact with the chemical. Disposable nitrile gloves are standard for incidental contact.[2] |
| Body Protection | Laboratory Coat | Fire-resistant if working with flammable materials.[4] | Protects skin and personal clothing from contamination.[1][4] |
| Foot Protection | Closed-Toe Shoes | Substantial leather or equivalent. | Protects feet from spills and falling objects.[4] |
Note: For procedures with a risk of generating aerosols or dust, respiratory protection may be necessary. Consult your institution's environmental health and safety department for respirator selection and fit-testing.[4]
Operational Plan: Handling and Storage
Safe handling and storage are critical to preventing accidents and maintaining the integrity of the compound.
Handling Protocol:
-
Preparation: Before handling, read and understand the official Safety Data Sheet. Ensure all necessary PPE is available and in good condition.[5]
-
Work Area: Conduct all work with this compound in a well-ventilated area, preferably within a certified chemical fume hood.[5][6]
-
Dispensing: Use only the amount of the chemical necessary for the procedure to minimize waste and potential exposure.[7]
-
Labeling: Ensure all containers holding this compound or its solutions are clearly and accurately labeled with the chemical name, concentration, and hazard warnings.[8][9]
-
Hygiene: Do not eat, drink, or apply cosmetics in the laboratory.[6][10] Wash hands thoroughly after handling the compound, even if gloves were worn.[6]
Storage Plan: Proper storage is essential for safety and to ensure the chemical's stability.
| Storage Condition | Guideline | Rationale |
| Location | Store in a cool, dry, and well-ventilated area. | Prevents degradation and reduces the risk of vapor accumulation. |
| Incompatibilities | Segregate from incompatible materials such as strong oxidizing agents, acids, and bases.[11][12] | Prevents hazardous chemical reactions. |
| Containers | Keep in a tightly sealed, properly labeled container, preferably the original one.[9] | Prevents spills, leaks, and contamination.[8] |
| Inventory Management | Maintain a chemical inventory to track quantities and storage locations.[13] | Aids in emergency response and prevents the accumulation of excess chemicals.[14] |
Emergency Procedures
All laboratory personnel should be familiar with the location and operation of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.[15]
Emergency Response Plan:
| Emergency Type | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek medical attention. |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes using an eyewash station.[6] Hold eyelids open and continue to rinse. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Minor Spill (<1 Liter, contained) | Alert personnel in the immediate area.[16] Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite).[16][17] Collect the material into a sealed container for hazardous waste disposal.[18] |
| Major Spill (>1 Liter, uncontained) | Evacuate the area immediately.[16][18] Alert others and activate the fire alarm if the substance is flammable. Call emergency services and your institution's safety office.[15] |
| Fire | If the fire is small and you are trained, use the appropriate fire extinguisher. For larger fires, activate the fire alarm, evacuate the area, and call emergency services. |
Disposal Plan
Chemical waste must be managed according to institutional, local, and national regulations.
Waste Disposal Protocol:
-
Waste Collection: Collect all this compound waste, including contaminated consumables (e.g., pipette tips, gloves), in a designated, leak-proof, and clearly labeled hazardous waste container.[14][19]
-
Container Management: Keep the waste container closed except when adding waste.[19] Do not fill containers beyond 90% capacity.
-
Segregation: Do not mix this compound waste with other incompatible waste streams.[20]
-
Disposal Request: Arrange for pickup and disposal through your institution's environmental health and safety department. Do not pour chemical waste down the drain.[7]
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[21]
Workflow for Safe Handling of Laboratory Chemicals
Caption: Logical workflow for the safe handling of laboratory chemicals.
References
- 1. ehs.princeton.edu [ehs.princeton.edu]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. research.columbia.edu [research.columbia.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. General Rules for Working with Chemicals | Compliance and Risk Management [kent.edu]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. students.umw.edu [students.umw.edu]
- 8. saffronchemicals.com [saffronchemicals.com]
- 9. moravek.com [moravek.com]
- 10. ucblueash.edu [ucblueash.edu]
- 11. Handling and Storage | University of Virginia School of Engineering and Applied Science [engineering.virginia.edu]
- 12. nistglobal.com [nistglobal.com]
- 13. labmanageracademy.com [labmanageracademy.com]
- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 15. Lab Safety Plan - Accident, Emergencies and Chemical Spills | Compliance and Risk Management [kent.edu]
- 16. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]
- 17. ehs.wisc.edu [ehs.wisc.edu]
- 18. Chemical Emergency Response - Office of Environmental Health and Safety [research.wayne.edu]
- 19. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 20. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 21. campussafety.lehigh.edu [campussafety.lehigh.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
